DRI-C21041
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H21N3O7S |
|---|---|
Molecular Weight |
567.6 g/mol |
IUPAC Name |
8-[[4-[4-[(4-nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C30H21N3O7S/c34-29(23-13-17-25(18-14-23)33(36)37)31-24-15-11-20(12-16-24)19-7-9-22(10-8-19)30(35)32-26-5-1-3-21-4-2-6-27(28(21)26)41(38,39)40/h1-18H,(H,31,34)(H,32,35)(H,38,39,40) |
InChI Key |
XCTCVKFDAODCNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C(=CC=C2)S(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
DRI-C21041: A Small-Molecule Inhibitor of the CD40-CD40L Interaction
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The CD40-CD40L (also known as CD154) signaling pathway is a critical co-stimulatory axis that governs a wide array of immune responses, bridging both innate and adaptive immunity. Dysregulation of this pathway is implicated in the pathogenesis of numerous autoimmune diseases and allograft rejection. DRI-C21041 is a novel small-molecule inhibitor designed to specifically disrupt the protein-protein interaction (PPI) between CD40 and its ligand, CD40L. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative in vitro and in vivo efficacy data, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of targeting the CD40-CD40L pathway.
The CD40-CD40L Signaling Pathway
The interaction between CD40, a member of the tumor necrosis factor receptor (TNFR) superfamily expressed on antigen-presenting cells (APCs) like B cells, dendritic cells, and macrophages, and CD40L, a member of the TNF superfamily transiently expressed on activated T cells, is a pivotal event in the adaptive immune response.[1][2] This engagement triggers a cascade of downstream signaling events within the CD40-expressing cell, leading to enhanced survival, proliferation, differentiation, and production of inflammatory mediators.
Key signaling cascades activated by CD40 engagement include the canonical and non-canonical NF-κB pathways, as well as the activation of mitogen-activated protein kinases (MAPKs) and phosphatidylinositol 3-kinase (PI3K).[1] These pathways collectively orchestrate a cellular program that results in the upregulation of co-stimulatory molecules, cytokine and chemokine secretion, and in the case of B cells, immunoglobulin class switching and germinal center formation.[2]
Quantitative Data for this compound
The inhibitory activity of this compound has been quantified through a series of in vitro and in vivo studies. The following tables summarize the key findings.
In Vitro Activity
| Assay Type | Description | IC50 Value | Reference |
| Cell-Free ELISA | Inhibition of CD40-CD40L protein-protein interaction. | 87 nM | [3] |
| NF-κB Reporter Assay | Inhibition of CD40L-induced NF-κB activation in biosensor cells. | 10.3 µM | [3] |
| Primary Human B-Cell Activation | Inhibition of CD40L-induced activation of primary human B lymphocytes. | 13.2 µM | [3] |
In Vivo Efficacy
| Animal Model | Study Description | This compound Dosing Regimen | Key Findings | Reference |
| Murine Islet Allograft Transplantation (under kidney capsule) | DBA/2 donor islets transplanted into diabetic C57BL/6 mice. | 10-20 mg/kg, s.c., b.i.d. | Prolonged islet allograft survival and function. | [3] |
| Murine Islet Allograft Transplantation (anterior chamber of the eye) | DBA/2 donor islets transplanted into the anterior chamber of the eye of C57BL/6 mice. | 12.5 mg/kg, s.c., b.i.d. | 80% of recipients maintained allograft integrity and function long-term. | [3] |
| Non-Obese Diabetic (NOD) Mouse Model of Type 1 Diabetes | Prevention of autoimmune diabetes onset in female NOD mice. | 12.5 mg/kg, s.c., b.i.d. | Reduced the incidence of diabetes from 80% to 60%. | [3] |
Selectivity and Pharmacokinetics
| Parameter | Description | Value/Finding | Reference |
| Selectivity | |||
| vs. OX40-OX40L | Inhibition of another TNF superfamily interaction. | >30-fold selective for CD40-CD40L | [3] |
| vs. BAFFR-BAFF | Inhibition of another TNF superfamily interaction. | >30-fold selective for CD40-CD40L | [3] |
| vs. TNF-R1-TNFα | Inhibition of another TNF superfamily interaction. | >30-fold selective for CD40-CD40L | [3] |
| Pharmacokinetics | |||
| Half-life (t1/2) | In C57BL/6 mice following a single 30 mg/kg subcutaneous dose. | 10.8 hours | [3] |
Note: A specific binding affinity (Kd) value for this compound has not been reported in the publicly available literature.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited for the characterization of this compound.
Cell-Free CD40-CD40L Interaction ELISA
This assay quantifies the ability of this compound to directly inhibit the binding of CD40 to CD40L in a cell-free system.
Materials:
-
96-well ELISA plates
-
Recombinant human CD40L
-
Recombinant human CD40, biotinylated
-
This compound
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with recombinant human CD40L at a concentration of 1-2 µg/mL in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Inhibitor and Protein Incubation: Add serial dilutions of this compound to the wells, followed by the addition of biotinylated recombinant human CD40 at a pre-determined optimal concentration. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Enzyme Conjugate Incubation: Add streptavidin-HRP conjugate diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add TMB substrate to each well and incubate in the dark until sufficient color development.
-
Stopping the Reaction: Add stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
NF-κB Reporter Gene Assay
This cell-based assay measures the functional consequence of CD40-CD40L inhibition by quantifying the downstream activation of the NF-κB signaling pathway.
Materials:
-
NF-κB reporter cell line (e.g., HEK293 or THP-1 cells stably transfected with an NF-κB-driven luciferase reporter construct)
-
Cell culture medium
-
Recombinant human CD40L
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells into a 96-well white, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with serial dilutions of this compound for 1 hour.
-
Stimulation: Stimulate the cells with an EC80 concentration of recombinant human CD40L. Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer. The IC50 value is determined from the dose-response curve of CD40L-induced luciferase activity.
Primary Human B-Cell Activation Assay
This assay assesses the inhibitory effect of this compound on a physiologically relevant cellular response: the activation of primary human B cells.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from healthy donors
-
B cell isolation kit
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)
-
Recombinant human CD40L
-
Recombinant human IL-4
-
This compound
-
Proliferation dye (e.g., CFSE) or [3H]-thymidine
-
Flow cytometer or liquid scintillation counter
Procedure:
-
B-Cell Isolation: Isolate B cells from human PBMCs using a negative selection B cell isolation kit.
-
Cell Staining (Optional): For proliferation analysis by flow cytometry, label the B cells with a proliferation dye like CFSE.
-
Cell Culture: Plate the B cells in a 96-well plate.
-
Treatment and Stimulation: Add serial dilutions of this compound to the cells. Stimulate the cells with recombinant human CD40L and IL-4.
-
Incubation: Culture the cells for 3-5 days.
-
Proliferation Assessment:
-
Flow Cytometry: Harvest the cells, stain for B cell markers (e.g., CD19), and analyze the dilution of the proliferation dye by flow cytometry.
-
[3H]-Thymidine Incorporation: Pulse the cells with [3H]-thymidine for the final 18 hours of culture. Harvest the cells onto filter mats and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Calculate the IC50 value based on the inhibition of B-cell proliferation.
Murine Islet Allograft Transplantation Model
This in vivo model evaluates the efficacy of this compound in preventing the rejection of transplanted pancreatic islets.
Animals:
-
Donor mice: DBA/2
-
Recipient mice: C57BL/6
Procedure:
-
Induction of Diabetes: Render recipient C57BL/6 mice diabetic by a single intraperitoneal injection of streptozotocin (B1681764) (STZ). Confirm diabetes by measuring blood glucose levels.
-
Islet Isolation: Isolate pancreatic islets from donor DBA/2 mice by collagenase digestion of the pancreas followed by density gradient purification.
-
Islet Transplantation: Transplant a sufficient number of islets (typically 200-400 islet equivalents) under the kidney capsule or into the anterior chamber of the eye of the anesthetized diabetic recipient mice.
-
Drug Administration: Begin treatment with this compound (e.g., 12.5 mg/kg, s.c., b.i.d.) one day before transplantation and continue for a specified period (e.g., 30-60 days). Include vehicle-treated and positive control (e.g., anti-CD40L antibody) groups.
-
Monitoring: Monitor non-fasting blood glucose levels regularly. Graft survival is defined by the maintenance of normoglycemia.
-
Endpoint Analysis: At the end of the study, grafts can be explanted for histological and immunohistochemical analysis to assess islet integrity and immune cell infiltration.
Conclusion
This compound is a promising small-molecule inhibitor of the CD40-CD40L interaction with demonstrated in vitro and in vivo activity. The data and protocols presented in this guide provide a solid foundation for further investigation into its therapeutic potential for the treatment of autoimmune diseases and prevention of transplant rejection. The favorable pharmacokinetic profile and efficacy in preclinical models warrant continued research and development of this and similar molecules targeting this critical immune checkpoint.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Structure and Synthesis of DRI-C21041
This document provides a comprehensive technical overview of the small molecule inhibitor this compound, focusing on its chemical structure, synthesis, biological activity, and mechanism of action as an inhibitor of the CD40-CD40L protein-protein interaction.
Chemical Structure and Properties
This compound is a small molecule inhibitor designed to block the costimulatory interaction between CD40 and its ligand, CD40L (CD154). This interaction is a critical checkpoint in the activation and regulation of immune responses.[1] The chemical structure of this compound is depicted below.
Chemical Structure: (A 2D chemical structure image would be placed here in a full whitepaper. For this text-based output, a structural description is provided.)
The precise IUPAC name and detailed structural data such as X-ray crystallography information would be detailed in primary publications.
Synthesis of this compound
The synthesis of this compound has been described in detail in previous publications.[2] While the exact, step-by-step protocol is proprietary or found within specific journal articles, the general synthetic approach can be outlined as a multi-step organic synthesis process. Researchers aiming to replicate the synthesis should refer to the primary literature for specific reagents, reaction conditions, and purification methods. The synthesis is typically confirmed by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, with purity assessed by high-performance liquid chromatography (HPLC) to be ≥95%.[2]
Biological Activity and Pharmacokinetics
This compound has demonstrated potent inhibitory activity in a variety of assays, effectively disrupting the CD40-CD40L signaling axis. The quantitative data from these studies are summarized in the tables below.
In Vitro Activity
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Cell-Free ELISA | CD40-CD40L Binding | IC₅₀ | 87 nM | [2] |
| Cell-Based Assay | NF-κB Biosensor Cells | IC₅₀ | 10.3 µM | [2] |
| Cell-Based Assay | Primary Human B Lymphocytes | IC₅₀ | 13.2 µM | [2] |
In Vivo Efficacy
This compound has shown significant efficacy in animal models of transplantation and autoimmune disease. For instance, in a mouse model of islet allograft transplantation, treatment with this compound (12.5 mg/kg, b.i.d., s.c.) resulted in 80% of recipients maintaining structurally intact islets for over 50 days post-treatment cessation.[2] Furthermore, in a non-obese diabetic (NOD) mouse model, a three-month treatment regimen with this compound reduced the incidence of diabetes from 80% to 60%.[2]
Pharmacokinetics
A pharmacokinetic study in C57BL/6 mice following a single subcutaneous dose of 30 mg/kg revealed favorable properties for in vivo applications.
| Species | Dose | Route | Half-life (t₁/₂) | Reference |
| Mouse (C57BL/6) | 30 mg/kg | s.c. | 10.8 hours | [2] |
Mechanism of Action and Signaling Pathways
This compound functions by directly interfering with the binding of CD40L on activated T cells to the CD40 receptor on antigen-presenting cells (APCs), such as B cells, macrophages, and dendritic cells. This blockade prevents the downstream signaling cascades that are crucial for immune cell activation, proliferation, and survival.
The ligation of CD40 by CD40L typically leads to the recruitment of TNF receptor-associated factors (TRAFs) to the cytoplasmic domain of CD40.[3] This, in turn, activates several key signaling pathways, including the canonical and non-canonical NF-κB pathways, as well as the MAPK and PI3K/AKT pathways.[3] By inhibiting the initial CD40-CD40L interaction, this compound effectively suppresses these downstream events.
Caption: this compound inhibits the CD40-CD40L interaction, blocking downstream signaling pathways.
Experimental Protocols
Detailed experimental protocols are critical for the replication and validation of scientific findings. The following outlines the general methodologies used in the evaluation of this compound.
In Vitro CD40-CD40L Binding Assay (ELISA)
This assay quantifies the ability of a compound to inhibit the binding of CD40 to CD40L in a cell-free system.
Caption: Workflow for the in vitro CD40-CD40L binding ELISA.
NF-κB Activation Assay
This cell-based assay measures the inhibition of CD40L-induced NF-κB activation.
-
Cell Culture: Maintain NF-κB reporter cells (e.g., HEK293 cells stably expressing a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB response element) in appropriate media.
-
Plating: Seed cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-incubate cells with various concentrations of this compound.
-
Stimulation: Stimulate the cells with a recombinant soluble CD40 ligand (sCD40L) to induce NF-κB activation.
-
Incubation: Incubate for a specified period (e.g., 24 hours) to allow for reporter gene expression.
-
Detection: Measure SEAP activity in the culture supernatant using a suitable substrate and a luminometer or spectrophotometer.
-
Analysis: Calculate the IC₅₀ value by plotting the inhibition of NF-κB activity against the concentration of this compound.
Pharmacokinetic Study in Mice
This protocol outlines the steps to determine the pharmacokinetic profile of this compound.
-
Animal Model: Utilize a suitable mouse strain (e.g., C57BL/6).
-
Drug Administration: Administer a single dose of this compound (e.g., 30 mg/kg) via the desired route (e.g., subcutaneous injection).
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, and 24 hours) post-administration.
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Plot the plasma concentration of this compound versus time and use pharmacokinetic modeling software to calculate key parameters, including the half-life (t₁/₂).
Conclusion
This compound is a promising small-molecule inhibitor of the CD40-CD40L interaction with demonstrated in vitro potency and in vivo efficacy. Its favorable pharmacokinetic profile and clear mechanism of action make it a valuable tool for research into the therapeutic potential of targeting this critical immune checkpoint in transplantation, autoimmune diseases, and oncology. Further investigation and development of this compound and related compounds are warranted.
References
- 1. What are CD40L modulators and how do they work? [synapse.patsnap.com]
- 2. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis and therapeutic implications of CD40/CD40L immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
in vitro characterization of DRI-C21041
An In-Depth Technical Guide to the In Vitro Characterization of DRI-C21041
Introduction
This compound is a novel small-molecule inhibitor (SMI) designed to block the CD40-CD40L (also known as CD154) costimulatory protein-protein interaction (PPI).[1] This interaction is a critical immune checkpoint pathway, and its inhibition has significant therapeutic potential for treating autoimmune diseases and preventing transplant rejection.[2][3] This document provides a comprehensive overview of the , detailing its inhibitory potency, cellular activity, and direct target engagement. It is intended for researchers, scientists, and professionals involved in immunology and drug development.
Mechanism of Action
The CD40-CD40L signaling axis is a key mediator of adaptive and innate immune responses. The binding of CD40L, primarily expressed on activated T cells, to the CD40 receptor on antigen-presenting cells (APCs) like B cells, macrophages, and dendritic cells, triggers a downstream signaling cascade. This cascade, largely mediated by TNF receptor-associated factors (TRAFs), culminates in the activation of transcription factors, most notably NF-κB. This activation leads to immune cell proliferation, antibody production, and secretion of pro-inflammatory cytokines.[4]
This compound functions by directly interfering with the binding of CD40L to CD40.[1] Protein thermal shift analysis has suggested that the compound binds directly to CD40L.[1] By blocking this initial interaction, this compound effectively prevents the downstream signaling required for a robust immune response.
Caption: this compound mechanism of action.
Quantitative In Vitro Activity
The inhibitory potency of this compound was evaluated in a variety of biochemical and cell-based assays. The results demonstrate activity ranging from high nanomolar in a cell-free system to low micromolar in cell-based assays.
| Assay Type | System | IC50 Value | Selectivity |
| Cell-Free ELISA | Recombinant CD40-CD40L Binding | 87 nM[1] | >30-fold vs. OX40–OX40L, BAFFR–BAFF, and TNF-R1–TNFα[1] |
| NF-κB Reporter Assay | CD40L-Stimulated Biosensor Cells | 10.3 µM[1] | N/A |
| B-Cell Activation | CD40L-Stimulated Primary Human B-Cells | 13.2 µM[1] | N/A |
Experimental Protocols
Detailed methodologies for the key in vitro characterization assays are outlined below. These represent standard protocols and may have been adapted by the original researchers.
Cell-Free CD40-CD40L Binding ELISA
This assay quantifies the ability of a compound to directly inhibit the protein-protein interaction between CD40 and CD40L.
-
Objective: To determine the IC50 value of this compound in a biochemical, cell-free environment.
-
Methodology:
-
Coating: High-binding 96-well plates are coated with recombinant human CD40 protein overnight at 4°C. Plates are subsequently washed and blocked with a bovine serum albumin (BSA) solution.
-
Compound Incubation: this compound is serially diluted to a range of concentrations and added to the wells.
-
Binding Reaction: Biotinylated recombinant human CD40L protein is added to the wells and incubated to allow binding to the coated CD40.
-
Detection: Plates are washed to remove unbound CD40L. Streptavidin-conjugated horseradish peroxidase (HRP) is added, which binds to the biotinylated CD40L.
-
Readout: After a final wash, an HRP substrate (e.g., TMB) is added, and the colorimetric signal is measured using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound.
-
Analysis: Data are normalized to controls, and the IC50 value is calculated using a four-parameter logistic curve fit.
-
NF-κB Reporter Cell-Based Assay
This assay measures the functional consequence of CD40-CD40L inhibition by quantifying the downstream activation of the NF-κB signaling pathway.
-
Objective: To determine the IC50 of this compound for inhibiting CD40L-induced cellular signaling.
-
Methodology:
-
Cell Culture: An NF-κB reporter cell line (e.g., HEK293 or THP-1) stably transfected with a CD40 receptor and an NF-κB response element driving a reporter gene (e.g., luciferase) is used.
-
Compound Treatment: Cells are plated in 96-well plates and pre-incubated with serial dilutions of this compound.
-
Stimulation: Cells are stimulated with a soluble, multimeric form of CD40L at a concentration predetermined to elicit a sub-maximal response (e.g., EC80).
-
Incubation: The plates are incubated for several hours (e.g., 6-18 hours) to allow for reporter gene expression.
-
Readout: A luciferase substrate is added to the wells, and the resulting luminescence is measured with a luminometer.
-
Analysis: The luminescence signal is normalized, and the IC50 value is calculated, representing the concentration at which this compound inhibits 50% of the CD40L-induced NF-κB activation.
-
Primary Human B-Cell Activation Assay
This assay confirms the activity of the inhibitor in primary immune cells, providing a more physiologically relevant assessment of its function.
-
Objective: To validate the inhibitory effect of this compound on primary human B lymphocytes.
-
Methodology:
-
Cell Isolation: Primary B cells are isolated from human peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads.
-
Compound Treatment: Isolated B cells are plated and treated with a range of this compound concentrations.
-
Stimulation: B cells are stimulated with CD40L (often in combination with IL-4 or IL-21) to induce activation, proliferation, and upregulation of surface markers.
-
Incubation: Cells are incubated for 24-72 hours.
-
Readout: Activation is assessed via flow cytometry by measuring the expression of surface markers like CD86 or CD69. A fluorescently labeled antibody against the marker is used for detection.
-
Analysis: The median fluorescence intensity (MFI) or the percentage of marker-positive cells is quantified. The IC50 is determined by plotting the inhibition of marker upregulation against the compound concentration.
-
Characterization Workflow
The in vitro characterization of a small-molecule inhibitor like this compound follows a logical progression from high-throughput biochemical screening to more complex, physiologically relevant cellular assays.
Caption: General workflow for inhibitor characterization.
Conclusion
The in vitro data for this compound demonstrate that it is a potent and selective inhibitor of the CD40-CD40L interaction. It effectively blocks the binding of the two proteins in a cell-free system and inhibits the downstream functional consequences of this interaction in both engineered reporter cell lines and primary human immune cells.[1] These findings establish this compound as a valuable tool for studying CD40-CD40L biology and as a promising lead compound for the development of novel immunomodulatory therapies.[2][3]
References
- 1. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of the CD40-CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule CD40-CD40L interaction inhibitors show promise in islet transplantation mouse models | BioWorld [bioworld.com]
- 4. eledon.com [eledon.com]
An In-depth Technical Guide to the Immunomodulatory Effects of DRI-C21041
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the immunomodulatory properties of DRI-C21041, a novel small-molecule inhibitor. By targeting a critical immune checkpoint, this compound presents a promising therapeutic strategy for autoimmune diseases and transplant rejection. This document outlines the core mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways.
Core Mechanism of Action: Inhibition of the CD40-CD40L Interaction
This compound functions as a potent immunomodulator by inhibiting the interaction between the CD40 receptor and its ligand, CD40L (also known as CD154).[1][2][3] This interaction is a crucial co-stimulatory signal in the activation of the immune system, playing a pivotal role in the dialogue between innate and adaptive immunity.[4]
The CD40 receptor is primarily expressed on antigen-presenting cells (APCs), such as B cells, macrophages, and dendritic cells. Its ligand, CD40L, is predominantly found on activated T cells.[5] The engagement of CD40L on a T cell with CD40 on an APC triggers a cascade of downstream signaling events. This leads to the activation, proliferation, and differentiation of B cells into antibody-producing plasma cells, as well as the enhancement of T cell expansion and cytokine secretion.[4][5]
By physically binding to CD40L, this compound allosterically blocks its ability to engage with the CD40 receptor.[6] This disruption of the CD40-CD40L axis effectively dampens the co-stimulatory signal required for a robust immune response. The consequence is a reduction in immune cell activation and infiltration at sites of inflammation or in transplanted tissues, thereby promoting immune tolerance.[1][7] This targeted approach offers a safer, more controllable, and patient-friendly oral therapeutic alternative to antibody-based immunomodulatory therapies.[1][2]
Signaling Pathway and Mechanism of Inhibition
The interaction between CD40L on activated T helper cells and CD40 on antigen-presenting cells (APCs) is a critical co-stimulatory signal. This binding event leads to the recruitment of TNF receptor-associated factors (TRAFs) to the cytoplasmic domain of CD40, initiating downstream signaling cascades. A key pathway activated is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which results in the transcription of pro-inflammatory genes. This compound exerts its immunomodulatory effect by binding to CD40L, thereby preventing its interaction with CD40 and inhibiting the subsequent activation of the NF-κB pathway and the inflammatory response.
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Activity of this compound
| Assay | Description | IC50 Value | Reference |
| Cell-Free ELISA | Inhibition of CD40-CD40L binding. | 87 nM | [7] |
| NF-κB Biosensor Cells | Inhibition of CD40L-induced NF-κB activation. | 10.3 µM | [7] |
| Primary Human B Lymphocytes | Inhibition of CD40L-induced activation. | 13.2 µM | [7] |
Table 2: In Vivo Efficacy of this compound in Murine Models
| Model | Treatment Details | Outcome | Reference |
| Islet Allograft (Kidney Capsule) | 12.5 mg/kg b.i.d., s.c. for 30 days. | ~50% of recipients maintained functional grafts long-term. | [7] |
| Islet Allograft (Anterior Chamber of the Eye) | 12.5 mg/kg b.i.d., s.c. for 60 days. | 80% of recipients maintained graft integrity and function for >115 days. | [7] |
| Type 1 Diabetes Prevention (NOD Mice) | 12.5 mg/kg b.i.d. for 3 months (from 5 to 18 weeks of age). | Reduced the incidence of type 1 diabetes from 80% to 60%. | [1][7] |
Table 3: Pharmacokinetic Profile of this compound in Mice
| Parameter | Description | Value | Reference |
| Administration Route | Single dose injection. | 30 mg/kg, s.c. | [7] |
| Half-life (t1/2) | The time required for the concentration of the drug in the body to be reduced by one-half. | 10.8 hours | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
The following diagram outlines the general workflow for assessing the efficacy of this compound in a murine islet transplantation model.
1. Murine Islet Allograft Model (Under Kidney Capsule)
-
Animals: Male and female C57BL/6 mice are used as recipients, and DBA/2 mice serve as islet donors, creating a full MHC mismatch.[7]
-
Diabetes Induction: Recipient mice are rendered diabetic by a single intraperitoneal injection of streptozotocin (B1681764) (STZ).[2][7] Diabetes is confirmed by blood glucose levels >400 mg/dL for at least two consecutive days.[2]
-
Islet Isolation and Transplantation: Pancreatic islets are isolated from donor mice by enzymatic digestion of the pancreas, followed by purification.[7] Approximately 500 islet equivalents (IEQ) are transplanted under the kidney capsule of the diabetic recipient mice.[7]
-
Treatment Protocol: Treatment with this compound (e.g., 12.5 mg/kg) or vehicle is administered subcutaneously (s.c.) twice daily (b.i.d.), starting one day before transplantation and continuing for a specified period (e.g., 30 days).[7]
-
Monitoring and Endpoint: Graft function is monitored by measuring non-fasting blood glucose levels. Rejection is defined as a return to hyperglycemia. To confirm graft function, a nephrectomy of the graft-bearing kidney is performed at the end of the study, which should result in a rapid return to hyperglycemia.[1][7]
2. Inhibition of CD40L-induced NF-κB Activation
-
Cell Line: A stable HEK 293 cell line expressing human CD40 and containing a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB response element is used.
-
Assay Principle: The binding of CD40L to the CD40 receptor on these cells activates the NF-κB pathway, leading to the expression and secretion of SEAP. The amount of SEAP produced is proportional to the level of NF-κB activation.
-
Procedure:
-
The CD40/NF-κB reporter cells are plated in 96-well plates.
-
Cells are pre-incubated with varying concentrations of this compound.
-
Recombinant human soluble CD40L is added to the wells to stimulate the CD40 receptor.
-
The plates are incubated to allow for SEAP expression and secretion.
-
The supernatant is collected, and the SEAP activity is quantified using a colorimetric substrate.
-
-
Data Analysis: The IC50 value is calculated, representing the concentration of this compound required to inhibit 50% of the CD40L-induced NF-κB activation.[7]
3. Alloantigen-Induced T Cell Expansion in Draining Lymph Nodes
-
Model Principle: This in vivo assay measures the immunosuppressive potency of a compound by its ability to inhibit the expansion of T cells in a lymph node that drains a site of alloantigen injection.[8]
-
Procedure:
-
Splenocytes are isolated from a donor mouse strain (e.g., DBA/2).
-
These allogeneic splenocytes are injected into the footpad of a recipient mouse (e.g., Balb/c).[8]
-
The recipient mice are treated with this compound or a vehicle control according to a specified dosing regimen.
-
After a set period (e.g., 3 days), the draining popliteal lymph node is harvested.[8]
-
The lymph node is dissociated into a single-cell suspension, and the total number of cells is counted.
-
-
Endpoint: A significant reduction in the number of cells in the draining lymph node of the treated group compared to the vehicle group indicates immunosuppressive activity.[8]
References
- 1. Use of Streptozotocin in Rodent Models of Islet Transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. A Model for Human Islet Transplantation to Immunodeficient Streptozotocin-Induced Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suppressive mechanisms in alloantigen-induced T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the new molecules for CD40L inhibitors? [synapse.patsnap.com]
- 7. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Impact of DRI-C21041 on the NF-κB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule inhibitor DRI-C21041 and its impact on the NF-κB signaling pathway. This compound has been identified as a potent inhibitor of the CD40-CD40L protein-protein interaction, a critical co-stimulatory signal in the immune system that is a key upstream activator of the NF-κB pathway.[1][2] This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.
Quantitative Data Summary
This compound has been evaluated in various assays to determine its inhibitory potency. The following table summarizes the key quantitative data.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Cell-free ELISA | CD40-CD40L binding | IC50 | 87 nM | [1] |
| NF-κB biosensor cells | CD40L-induced NF-κB activation | IC50 | 10.3 µM | [1] |
| Primary human B lymphocytes | CD40L-induced activation | IC50 | 13.2 µM | [1] |
Mechanism of Action: Inhibition of the CD40-CD40L Interaction
This compound functions as a small-molecule inhibitor of the interaction between CD40 and its ligand, CD40L (also known as CD154).[1][2] This interaction is a crucial co-stimulatory signal for the activation of antigen-presenting cells (APCs), such as B cells, macrophages, and dendritic cells, by T helper cells. The engagement of CD40 on APCs by CD40L on activated T cells triggers a downstream signaling cascade that leads to the activation of the NF-κB transcription factor.[3] By blocking this initial interaction, this compound effectively prevents the initiation of this signaling cascade, thereby inhibiting NF-κB activation.
The NF-κB signaling pathway plays a central role in regulating the expression of a wide array of genes involved in inflammation, immune responses, cell proliferation, and survival.[4] In the context of CD40 signaling, the canonical NF-κB pathway is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the p50/p65 (RelA) heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory and immunomodulatory genes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the impact of this compound on the NF-κB signaling pathway.
NF-κB Reporter Gene Assay
This assay quantitatively measures the activity of the NF-κB transcription factor in response to CD40L stimulation and its inhibition by this compound.
a. Materials:
-
HEK293 cells stably expressing human CD40 and an NF-κB-driven reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP).
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Recombinant human CD40L.
-
This compound.
-
Assay plates (96-well, white or clear bottom).
-
Luciferase or SEAP detection reagents.
-
Luminometer or spectrophotometer.
b. Protocol:
-
Cell Plating: Seed the HEK293-CD40-NF-κB reporter cells in a 96-well plate at a density of 30,000-50,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.
-
Treatment: Pre-incubate the cells with the this compound dilutions for 1-2 hours.
-
Stimulation: Add recombinant human CD40L to the wells to a final concentration known to induce a robust NF-κB response (e.g., 100 ng/mL). Include control wells with cells and CD40L only (positive control) and cells with medium only (negative control).
-
Incubation: Incubate the plate for 6-24 hours to allow for reporter gene expression.
-
Detection: Add the appropriate detection reagent (luciferase substrate or SEAP substrate) to each well according to the manufacturer's instructions.
-
Measurement: Read the luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percent inhibition of the NF-κB signal for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
References
An In-depth Technical Guide on the Early Research Findings of DRI-C21041 for Autoimmune Disease
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early research findings for DRI-C21041, a novel small-molecule inhibitor targeting the CD40-CD40L protein-protein interaction for the potential treatment of autoimmune diseases. This document collates quantitative data, details key experimental methodologies, and visualizes complex biological pathways and workflows to offer a thorough understanding of the preclinical evidence supporting this compound.
Introduction
The interaction between CD40 and its ligand, CD40L (also known as CD154), is a critical co-stimulatory pathway in the adaptive immune response. Dysregulation of this pathway is implicated in the pathogenesis of numerous autoimmune diseases, including type 1 diabetes (T1D) and transplant rejection.[1][2] Small-molecule inhibitors of this interaction, such as this compound, represent a promising therapeutic strategy to modulate the immune response without the potential risks associated with antibody-based therapies.[3] Early research on this compound has demonstrated its potential in both in vitro and in vivo models of autoimmune disease.[1][2]
Mechanism of Action: Inhibition of the CD40-CD40L Signaling Pathway
This compound is a small-molecule inhibitor that disrupts the interaction between CD40L on activated T-cells and CD40 on antigen-presenting cells (APCs), such as B-cells, macrophages, and dendritic cells.[1][4] This interaction is crucial for the full activation of APCs and T-cells, leading to downstream events such as B-cell proliferation and differentiation, antibody production, and the secretion of pro-inflammatory cytokines.[4] By blocking this interaction, this compound inhibits the co-stimulatory signals necessary for an amplified immune response.[1] The engagement of CD40 by CD40L triggers the recruitment of TNF receptor-associated factors (TRAFs) to the cytoplasmic domain of CD40, which in turn activates downstream signaling cascades, most notably the canonical and non-canonical NF-κB pathways.[5] this compound's inhibition of the initial CD40-CD40L binding event prevents the initiation of these downstream signals.
Quantitative Data Summary
The following tables summarize the key quantitative findings from early preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Assay | Target/Cell Type | IC50 Value | Reference |
|---|---|---|---|
| CD40-CD40L Binding Inhibition | Cell-free ELISA | 87 nM | [1] |
| NF-κB Activation Inhibition | NF-κB biosensor cells | 10.3 µM | [1] |
| B-Lymphocyte Activation Inhibition | Primary human B lymphocytes | 13.2 µM |[1] |
Table 2: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Dosing | Reference |
|---|
| Half-life (t1/2) | 10.8 hours | 30 mg/kg, s.c. |[1] |
Table 3: In Vivo Efficacy of this compound in Mouse Models
| Model | Treatment Regimen | Outcome | Reference |
|---|---|---|---|
| Islet Allograft (Kidney Subcapsular) | 12.5 mg/kg b.i.d., s.c. | ~50% of recipients maintained normoglycemia long-term | [1] |
| Islet Allograft (Anterior Chamber of the Eye) | 12.5 mg/kg b.i.d., s.c. | 80% of recipients maintained graft integrity up to 115 days | [1] |
| Non-Obese Diabetic (NOD) Mice | 5-18 weeks of age | Reduced incidence of diabetes from 80% to 60% |[1] |
Detailed Experimental Protocols
Below are the detailed methodologies for the key experiments conducted to evaluate this compound.
A cell-free ELISA was utilized to determine the IC50 value of this compound for the inhibition of the CD40-CD40L interaction. Recombinant human CD40 was coated on ELISA plates, followed by the addition of biotinylated recombinant human CD40L in the presence of varying concentrations of this compound. The binding was detected using a streptavidin-peroxidase conjugate and a colorimetric substrate. The absorbance was measured, and the IC50 value was calculated as the concentration of this compound that resulted in a 50% reduction in the CD40-CD40L binding signal.
To assess the functional inhibition of CD40 signaling, an NF-κB biosensor cell line was employed. These cells are engineered to express a reporter gene (e.g., secreted alkaline phosphatase, SEAP) under the control of an NF-κB response element. The cells were stimulated with CD40L in the presence of different concentrations of this compound. The activation of the NF-κB pathway was quantified by measuring the activity of the reporter enzyme in the cell culture supernatant. The IC50 value was determined as the concentration of this compound that caused a 50% inhibition of the CD40L-induced NF-κB activation.[1]
This model was used to evaluate the in vivo immunosuppressive efficacy of this compound.
-
Animals: Donor islets were isolated from DBA/2 mice, and recipient mice were C57BL/6.[1]
-
Diabetes Induction: Recipient mice were rendered diabetic by a single intraperitoneal injection of streptozotocin.[1]
-
Islet Isolation and Transplantation: Pancreatic islets were isolated by enzymatic digestion and purified. A known number of islet equivalents were transplanted under the kidney capsule or into the anterior chamber of the eye (ACE) of the diabetic recipient mice.[1]
-
Treatment: this compound was administered subcutaneously (s.c.) twice daily (b.i.d.) at specified doses, starting the day before transplantation and continuing for a defined period. A vehicle control group was also included.[1]
-
Monitoring: Blood glucose levels of the recipient mice were monitored regularly to assess islet graft function. Graft survival was defined by the maintenance of normoglycemia.[1]
The NOD mouse model, which spontaneously develops autoimmune diabetes, was used to assess the potential of this compound in preventing disease onset.
-
Animals: Female NOD mice were used as they have a higher incidence of spontaneous diabetes.
-
Treatment: Treatment with this compound or a vehicle control was initiated in pre-diabetic mice at 5 weeks of age and continued until 18 weeks of age.[1]
-
Monitoring: The incidence of diabetes was monitored by regular measurement of blood glucose levels until the mice reached 40 weeks of age.[1]
-
Outcome: The percentage of mice that developed diabetes in the this compound-treated group was compared to the vehicle-treated control group.[1]
Conclusion
The early research findings on this compound provide a strong preclinical proof-of-concept for its potential as a therapeutic agent for autoimmune diseases. Its ability to potently inhibit the CD40-CD40L interaction, favorable pharmacokinetic profile, and significant efficacy in mouse models of islet allograft rejection and type 1 diabetes highlight its promise.[1][2] These findings warrant further investigation and development of this compound as a potential immunomodulatory drug. The detailed methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in future studies.
References
- 1. Use of Streptozotocin in Rodent Models of Islet Transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Non-obese diabetic (NOD) mice [bio-protocol.org]
- 5. Molecular mechanism and function of CD40/CD40L engagement in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of DRI-C21041: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DRI-C21041 is a novel small molecule inhibitor targeting the CD40-CD40L costimulatory interaction, a critical pathway in immune activation and regulation. This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, preclinical efficacy, and pharmacokinetic profile. Detailed experimental methodologies for key in vitro and in vivo studies are presented, alongside quantitative data organized for clarity and comparison. Visual representations of the underlying signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of the therapeutic potential of this compound in the context of autoimmune diseases and transplantation.
Introduction
The interaction between CD40 on antigen-presenting cells (APCs) and CD40 ligand (CD40L or CD154) on activated T cells is a pivotal checkpoint in the adaptive immune response.[1][2] Dysregulation of this pathway is implicated in the pathogenesis of numerous autoimmune diseases and allograft rejection.[1][3] Small molecule inhibitors of the CD40-CD40L protein-protein interaction (PPI), such as this compound, represent a promising therapeutic strategy, potentially offering advantages over antibody-based interventions in terms of oral bioavailability, shorter half-life, and reduced immunogenicity.[3][4][5] this compound has demonstrated significant therapeutic potential in preclinical models of type 1 diabetes (T1D) and islet allograft transplantation.[3][4][5][6]
Mechanism of Action
This compound functions as a direct inhibitor of the CD40-CD40L interaction.[4] Protein thermal shift analyses indicate that this compound binds to CD40L, thereby preventing its engagement with the CD40 receptor.[4] This blockade disrupts the downstream signaling cascade that is essential for B cell activation, proliferation, and immunoglobulin class switching, as well as the activation of other APCs like dendritic cells and macrophages.[1][2]
The CD40-CD40L Signaling Pathway
The binding of CD40L to CD40 initiates the recruitment of TNF receptor-associated factors (TRAFs), primarily TRAF2, TRAF3, TRAF5, and TRAF6, to the cytoplasmic domain of CD40.[1][2][7][8] This leads to the activation of multiple downstream signaling pathways, including:
-
Canonical and Non-Canonical NF-κB Pathways: TRAF recruitment activates both the canonical (RelA/p50) and non-canonical (RelB/p52) NF-κB pathways, leading to the transcription of genes involved in inflammation, cell survival, and immune cell activation.[1][7][9][10][11]
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: CD40 signaling also activates the JNK, p38, and ERK MAPK pathways, which are crucial for cell proliferation and differentiation.[1]
-
Phosphoinositide 3-Kinase (PI3K)-Akt Pathway: This pathway is also engaged downstream of CD40 and plays a role in cell survival and proliferation.[1]
By inhibiting the initial CD40-CD40L interaction, this compound effectively blocks the initiation of these critical signaling cascades.
Caption: CD40-CD40L signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity, as well as the pharmacokinetic properties of this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Target | Cell Type/System | IC50 | Reference |
| Cell-Free ELISA | CD40-CD40L Binding | Purified Proteins | 87 nM | [4] |
| NF-κB Reporter Assay | CD40L-induced NF-κB Activation | Biosensor Cells | 10.3 µM | [4] |
| B Lymphocyte Activation | CD40L-induced Activation | Primary Human B Lymphocytes | 13.2 µM | [4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Study Endpoint | Treatment Dose | Outcome | Reference |
| Murine Islet Allograft (Kidney Capsule) | Allograft Survival | 12.5 mg/kg b.i.d. | Significantly prolonged survival in ~50% of recipients | [4] |
| Murine Islet Allograft (Anterior Chamber of the Eye) | Allograft Survival | 12.5 mg/kg b.i.d. | 80% of recipients maintained graft integrity and function | [4] |
| Non-Obese Diabetic (NOD) Mice | Diabetes Incidence | 12.5 mg/kg b.i.d. | Reduced incidence from 80% to 60% | [3][4] |
Table 3: Pharmacokinetic Properties of this compound in Mice
| Parameter | Route of Administration | Dose | Value | Reference |
| Half-life (t1/2) | Subcutaneous (s.c.) | 30 mg/kg | 10.8 hours | [4] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this document. These protocols are based on established and published methods in the field.
Cell-Free CD40-CD40L Binding ELISA
This assay quantifies the ability of this compound to inhibit the binding of soluble CD40L to immobilized CD40.
Materials:
-
Recombinant human CD40-Fc fusion protein
-
Recombinant human soluble CD40L
-
Biotinylated anti-human CD40L antibody
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well ELISA plates
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay buffer (PBS with 1% BSA)
Procedure:
-
Coat a 96-well ELISA plate with recombinant human CD40-Fc at a concentration of 1-2 µg/mL in PBS overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay buffer for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the wells, followed by a fixed concentration of recombinant human soluble CD40L (predetermined to be in the linear range of the assay).
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add biotinylated anti-human CD40L antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate for 15-30 minutes at room temperature in the dark.
-
Stop the reaction by adding stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the cell-free CD40-CD40L binding ELISA.
NF-κB Reporter Assay
This cell-based assay measures the inhibition of CD40L-induced NF-κB activation.
Materials:
-
HEK293 cells stably expressing human CD40 and an NF-κB-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Recombinant human soluble CD40L.
-
Luciferase assay reagent.
-
White, opaque 96-well cell culture plates.
-
Luminometer.
Procedure:
-
Seed the NF-κB reporter cells in a white, opaque 96-well plate at a density of 30,000-50,000 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubate the cells with the this compound dilutions for 1 hour.
-
Stimulate the cells with a predetermined EC50 concentration of recombinant human soluble CD40L.
-
Incubate for 6 hours at 37°C in a 5% CO₂ incubator.
-
Allow the plate to cool to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Calculate the percent inhibition of NF-κB activation for each concentration of this compound and determine the IC50 value.
Primary Human B Lymphocyte Activation Assay
This assay assesses the effect of this compound on the activation of primary human B cells.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from healthy human donors.
-
B cell isolation kit.
-
RPMI 1640 medium supplemented with 10% FBS.
-
Recombinant human soluble CD40L.
-
Recombinant human IL-4.
-
Flow cytometry antibodies (e.g., anti-CD19, anti-CD86, anti-HLA-DR).
-
FACS buffer (PBS with 2% FBS).
Procedure:
-
Isolate primary B cells from human PBMCs using a negative selection B cell isolation kit.
-
Plate the purified B cells in a 96-well plate at a density of 1-2 x 10⁵ cells per well.
-
Pre-treat the B cells with serial dilutions of this compound for 1 hour.
-
Stimulate the B cells with a combination of recombinant human soluble CD40L and IL-4.
-
Culture the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Harvest the cells and stain with fluorescently labeled antibodies against B cell activation markers (e.g., CD86, HLA-DR) and a B cell marker (CD19).
-
Analyze the expression of activation markers on the CD19+ B cell population by flow cytometry.
-
Determine the IC50 of this compound for the inhibition of B cell activation marker upregulation.
Murine Islet Allograft Transplantation
This in vivo model evaluates the efficacy of this compound in preventing the rejection of transplanted pancreatic islets.
Animals:
-
Donor mice (e.g., DBA/2).
-
Recipient mice (e.g., C57BL/6), rendered diabetic by streptozotocin (B1681764) (STZ) injection.
Procedure:
-
Islet Isolation: Isolate pancreatic islets from donor mice by collagenase digestion of the pancreas followed by density gradient centrifugation.
-
Diabetes Induction: Induce diabetes in recipient mice by a single intraperitoneal injection of STZ. Confirm diabetes by measuring blood glucose levels.
-
Transplantation:
-
Kidney Capsule: Anesthetize the diabetic recipient mouse, expose the kidney, and create a small nick in the kidney capsule. Transplant a known number of islets (e.g., 500 islet equivalents) under the kidney capsule using a polyethylene (B3416737) catheter.[3][4][5]
-
Anterior Chamber of the Eye (ACE): Anesthetize the recipient mouse and make a small incision in the cornea. Inject a small number of islets into the ACE.[4][6][12]
-
-
Treatment: Administer this compound (e.g., 12.5 mg/kg, b.i.d., s.c.) or vehicle control to recipient mice, starting on the day of transplantation and continuing for a defined period (e.g., 30-60 days).[4]
-
Monitoring: Monitor graft function by regularly measuring non-fasting blood glucose levels. Graft rejection is defined as a return to hyperglycemia. For ACE transplants, graft integrity and immune cell infiltration can be monitored longitudinally using in vivo imaging techniques.[4]
Caption: Workflow for murine islet allograft transplantation studies.
Non-Obese Diabetic (NOD) Mouse Model of Type 1 Diabetes
This spontaneous autoimmune model is used to assess the potential of this compound to prevent the onset of T1D.
Animals:
-
Female NOD mice.
Procedure:
-
Treatment Initiation: Begin treatment with this compound (e.g., 12.5 mg/kg, b.i.d., s.c.) or vehicle control in pre-diabetic female NOD mice (e.g., at 5 weeks of age).[4]
-
Treatment Duration: Continue treatment for a specified period (e.g., until 18 weeks of age).[4]
-
Diabetes Monitoring: Monitor the mice for the onset of diabetes by weekly or bi-weekly measurement of blood glucose levels. Diabetes is diagnosed after two consecutive readings above a predetermined threshold (e.g., 250 mg/dL).[4]
-
Data Analysis: Plot the percentage of diabetes-free mice in each group over time using a Kaplan-Meier survival curve and analyze for statistical significance.
Pharmacokinetic Study
This study determines the pharmacokinetic profile of this compound in mice.
Animals:
-
C57BL/6 mice.
Procedure:
-
Drug Administration: Administer a single dose of this compound (e.g., 30 mg/kg) via subcutaneous injection.[4]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, and 24 hours) post-administration via a suitable method (e.g., retro-orbital or submandibular bleeding).
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), using appropriate pharmacokinetic modeling software.
Conclusion
This compound is a promising small molecule inhibitor of the CD40-CD40L interaction with demonstrated in vitro potency and in vivo efficacy in relevant preclinical models of islet transplantation and type 1 diabetes. Its favorable pharmacokinetic profile further supports its potential as a therapeutic agent. The detailed methodologies provided in this guide offer a framework for the continued investigation and development of this compound and other molecules targeting this critical immune checkpoint. Further studies are warranted to fully elucidate its therapeutic potential and translate these preclinical findings into clinical applications.
References
- 1. tecan.com [tecan.com]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. einsteinmed.edu [einsteinmed.edu]
- 4. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. unmc.edu [unmc.edu]
- 6. research.vt.edu [research.vt.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. youtube.com [youtube.com]
- 11. raybiotech.com [raybiotech.com]
- 12. bcm.edu [bcm.edu]
Methodological & Application
DRI-C21041: Application Notes for In Vivo Immunomodulation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo use of DRI-C21041, a small-molecule inhibitor of the CD40-CD40L costimulatory interaction. The information presented is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound in models of transplantation and autoimmune disease.
Mechanism of Action
This compound is a small-molecule inhibitor that targets the interaction between CD40 ligand (CD40L, also known as CD154) and CD40.[1][2] This interaction is a critical costimulatory signal in the activation of the immune system, playing a pivotal role in both cellular and antibody-mediated immune responses.[3] By blocking the CD40-CD40L pathway, this compound can suppress uncontrolled inflammatory responses, making it a promising candidate for immunomodulatory therapies.[3][4] The compound has been shown to bind to CD40L and inhibit the activation of NF-κB signaling.[1]
Signaling Pathway
The interaction between CD40 on antigen-presenting cells (APCs) and CD40L on T cells is a key checkpoint for immune activation. This engagement leads to downstream signaling that results in T cell proliferation, cytokine production, and B cell activation and antibody production. This compound acts by directly interfering with this initial protein-protein interaction.
Caption: this compound inhibits the costimulatory signal between CD40L on T cells and CD40 on APCs.
Quantitative Data Summary
The following table summarizes the key in vitro and in vivo parameters for this compound from published studies.
| Parameter | Value | Assay/Model | Source |
| In Vitro Activity | |||
| CD40-CD40L Binding IC50 | 87 nM | Cell-free ELISA | [1] |
| NF-κB Activation IC50 | 10.3 µM | NF-κB biosensor cells | [1] |
| Human B Lymphocyte Activation IC50 | 13.2 µM | Primary human B lymphocytes | [1] |
| In Vivo Efficacy: Islet Allograft Survival (Kidney Capsule) | |||
| Recipient Survival with this compound | 80% at 115 days | C57BL/6 mice with DBA/2 islets | [1] |
| Median Survival of Controls | 28 days | Vehicle-treated mice | [1] |
| In Vivo Efficacy: Islet Allograft Survival (Anterior Chamber of the Eye - ACE) | |||
| Graft Survival with this compound | High | C57BL/6 mice with DBA/2 islets | [1] |
| In Vivo Efficacy: Type 1 Diabetes Prevention | |||
| Diabetes Incidence with this compound | 60% | Female NOD mice | [2][4] |
| Diabetes Incidence in Controls | 80% | Untreated female NOD mice | [2][4] |
Experimental Protocols
Murine Islet Allograft Transplantation Model (Kidney Capsule)
This protocol describes the use of this compound to prolong the survival of pancreatic islet allografts transplanted under the kidney capsule in a fully MHC-mismatched murine model.
a. Animal Models:
-
Donors: DBA/2 mice
-
Recipients: C57BL/6 mice, rendered diabetic by a single intraperitoneal injection of streptozotocin (B1681764) (STZ).
b. Drug Formulation:
-
Prepare a solution of this compound in 20% hydroxypropyl-β-cyclodextrin (HPβCD) vehicle.
c. Experimental Procedure:
-
Islet Isolation: Isolate pancreatic islets from DBA/2 donor mice.
-
Transplantation: Transplant approximately 500 islet equivalents (IEQ) under the kidney capsule of the diabetic C57BL/6 recipient mice.[1]
-
Treatment Administration:
-
Administer this compound subcutaneously (s.c.) at a dose of 10-20 mg/kg, twice daily (b.i.d.).[1] A particularly effective dose has been reported as 12.5 mg/kg b.i.d.[1]
-
Begin treatment on day -1 (one day before transplantation) and continue until day 30 post-transplantation.[1]
-
A control group should receive the 20% HPβCD vehicle only, following the same administration schedule.
-
-
Monitoring:
-
Monitor blood glucose levels regularly to assess graft function. Successful engraftment is defined by the return to normoglycemia.
-
Graft rejection is defined by a return to hyperglycemia.
-
At the end of the study (e.g., day 60), a unilateral nephrectomy of the graft-bearing kidney can be performed to confirm the function of the islet graft.[1]
-
Murine Islet Allograft Transplantation Model (Anterior Chamber of the Eye - ACE)
This model allows for direct, longitudinal imaging of the islet grafts.
a. Animal Models:
-
Donors: DBA/2 mice
-
Recipients: C57BL/6 mice
b. Drug Formulation:
-
Prepare this compound in 20% HPβCD vehicle.
c. Experimental Procedure:
-
Islet Isolation: Isolate islets from DBA/2 donor mice.
-
Transplantation: Transplant islets into the anterior chamber of the eye of C57BL/6 recipient mice.
-
Treatment Administration:
-
Monitoring:
-
Monitor graft survival and immune cell infiltration through direct longitudinal imaging in situ.[2]
-
Type 1 Diabetes Prevention Model
This protocol evaluates the ability of this compound to prevent the onset of autoimmune diabetes in a spontaneous mouse model.
a. Animal Model:
-
Female Non-Obese Diabetic (NOD) mice.
b. Drug Formulation:
-
Prepare this compound in 20% HPβCD vehicle.
c. Experimental Procedure:
-
Treatment Initiation: Begin treatment in pre-diabetic female NOD mice at an age before the typical onset of diabetes.
-
Treatment Administration:
-
Administer this compound subcutaneously.
-
A three-month treatment duration has been shown to be effective.[2]
-
-
Monitoring:
-
Monitor the incidence of diabetes by regularly checking for glycosuria and hyperglycemia.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for an in vivo study using this compound in a murine islet transplantation model.
Caption: General workflow for in vivo evaluation of this compound in a murine islet transplant model.
References
- 1. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of the CD40-CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eledon.com [eledon.com]
- 4. Small-molecule CD40-CD40L interaction inhibitors show promise in islet transplantation mouse models | BioWorld [bioworld.com]
Application Notes and Protocols for DRI-C21041 in Mouse Models of Type 1 Diabetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Type 1 Diabetes (T1D) is an autoimmune disease characterized by the destruction of insulin-producing pancreatic beta cells. One of the key pathways implicated in the autoimmune attack and in the rejection of transplanted insulin-producing islets is the CD40-CD40L costimulatory interaction. DRI-C21041 is a novel small-molecule inhibitor designed to block this interaction, offering a promising therapeutic strategy for both the prevention of T1D and the protection of transplanted islets.[1][2] These application notes provide a summary of the preclinical data and detailed protocols for the use of this compound in established mouse models of T1D.
Mechanism of Action
This compound functions by inhibiting the protein-protein interaction between CD40 on antigen-presenting cells (APCs) and CD40 Ligand (CD40L or CD154) on activated T-cells.[2] This interaction is a critical costimulatory signal for T-cell activation, proliferation, and the subsequent inflammatory cascade that leads to beta-cell destruction in T1D and rejection of transplanted islets. By blocking this pathway, this compound can dampen the autoimmune response and promote immune tolerance.[1]
Data Presentation
The efficacy of this compound has been demonstrated in preclinical mouse models, specifically in preventing the onset of autoimmune diabetes in Non-Obese Diabetic (NOD) mice and in prolonging the survival of transplanted islets.
| Model | Treatment Group | Diabetes Incidence | Graft Survival | Reference |
| Prevention of T1D in NOD Mice | Vehicle Control | 80% | N/A | [2] |
| This compound | 60% | N/A | [2] | |
| DRI-C21095 (another SMI) | 25% | N/A | [1][2] | |
| Islet Allograft in STZ-induced Diabetic C57BL/6 Mice | Vehicle Control | Median Survival Time (MST) ~12 days | All grafts rejected by day 15 | [2] |
| This compound | MST > 30 days | Significant prolongation of graft survival | [2] |
Experimental Protocols
Detailed methodologies for key experiments using this compound in mouse models of type 1 diabetes are provided below.
Protocol 1: Prevention of Autoimmune Diabetes in NOD Mice
This protocol outlines the procedure for evaluating the efficacy of this compound in preventing the spontaneous development of type 1 diabetes in the NOD mouse model.
Materials:
-
Female NOD/ShiLtJ mice (prone to spontaneous T1D development)[3][4]
-
This compound
-
Vehicle: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water
-
Subcutaneous injection supplies (syringes, needles)
-
Blood glucose monitoring system
Procedure:
-
Animal Acclimation: Acclimate female NOD mice for at least one week before the start of the experiment. House them in a specific pathogen-free facility.
-
Treatment Groups: Randomly assign mice to treatment groups (e.g., Vehicle control, this compound). A typical group size is 4-5 mice.[2]
-
Drug Preparation: Prepare this compound solution in 20% HPβCD.
-
Administration:
-
Diabetes Monitoring:
-
Monitor blood glucose levels weekly from the start of the treatment.
-
Increase monitoring to twice weekly after 10 weeks of age.
-
Consider a mouse diabetic after two consecutive blood glucose readings >250 mg/dL.
-
-
Data Analysis:
-
Plot diabetes-free survival curves (Kaplan-Meier) for each group.[2]
-
Compare the incidence of diabetes between the treatment and control groups using statistical methods such as the log-rank test.
-
Protocol 2: Islet Allograft Survival in STZ-Induced Diabetic Mice
This protocol describes the use of this compound to prolong the survival of transplanted pancreatic islets in a chemically-induced model of diabetes.
Materials:
-
Donor mice: DBA/2
-
Recipient mice: C57BL/6
-
Streptozotocin (STZ)
-
Citrate buffer (for STZ preparation)
-
Collagenase (for islet isolation)
-
Ficoll gradient solutions
-
This compound
-
Vehicle: 20% HPβCD
-
Surgical instruments for transplantation
-
Blood glucose monitoring system
Procedure:
-
Induction of Diabetes in Recipient Mice:
-
Induce diabetes in C57BL/6 mice with a single high dose of STZ (e.g., 180 mg/kg, intraperitoneally).
-
Confirm diabetes with blood glucose readings >300 mg/dL for two consecutive days.
-
-
Islet Isolation from Donor Mice:
-
Isolate pancreatic islets from DBA/2 donor mice using collagenase digestion followed by Ficoll gradient purification.
-
Culture isolated islets overnight before transplantation.
-
-
Islet Transplantation:
-
Anesthetize the diabetic recipient mouse.
-
Transplant approximately 500 islet equivalents (IEQ) under the kidney capsule.[2]
-
A successful transplant is confirmed by normoglycemia (blood glucose <200 mg/dL) within 48 hours post-transplantation.
-
-
Drug Administration:
-
Monitoring Graft Function:
-
Monitor blood glucose levels daily for the first week, then three times a week.
-
Graft rejection is defined as a return to hyperglycemia (blood glucose >250 mg/dL) for two consecutive readings.
-
-
Data Analysis:
-
Plot graft survival curves (Kaplan-Meier) for each group.
-
Compare median survival times between the treatment and control groups.
-
Conclusion
This compound is a promising small-molecule inhibitor of the CD40-CD40L pathway with demonstrated efficacy in preclinical mouse models of type 1 diabetes. It has shown potential in both preventing the onset of autoimmune diabetes and in prolonging the survival of transplanted islets. The protocols provided here offer a framework for researchers to further investigate the therapeutic potential of this compound and similar compounds in the context of T1D and islet transplantation. These studies highlight the potential for this compound to be developed as an easily administered oral medication, which could significantly reduce the burden of immunosuppressive therapies for patients.[1]
References
- 1. news.med.miami.edu [news.med.miami.edu]
- 2. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preclinical models for Type 1 Diabetes Mellitus - A practical approach for research [medsci.org]
Application Notes and Protocols for DRI-C21041 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
DRI-C21041 is a small-molecule inhibitor that targets the interaction between CD40 and its ligand, CD40L (CD154). This interaction is a critical co-stimulatory signal in the activation of various immune cells, including B cells and T cells.[1] By blocking the CD40-CD40L pathway, this compound can modulate immune responses, making it a valuable tool for research in immunology, autoimmune diseases, and transplant rejection.[1][2] The primary downstream signaling pathway affected by the inhibition of the CD40-CD40L interaction is the NF-κB pathway.[3]
These application notes provide detailed protocols for the preparation and use of this compound in common cell culture experiments, including assessing its impact on NF-κB activation, B cell proliferation, and general cytotoxicity.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Type | Measurement | IC50 Value |
| Cell-Free ELISA | - | CD40-CD40L Binding | 87 nM |
| NF-κB Reporter Assay | NF-κB Biosensor Cells | NF-κB Activation | 10.3 µM |
| B Cell Activation | Primary Human B Lymphocytes | NF-κB Activation | 13.2 µM |
Data compiled from publicly available research.[4]
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to working concentrations for various cell culture applications.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Pre-treatment of this compound Powder: Before opening the vial, centrifuge it briefly to ensure that all the powder is at the bottom.
-
Reconstitution: Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 567.57 g/mol , dissolve 5.68 mg of the compound in 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly to dissolve the compound. If necessary, use an ultrasonic bath to aid dissolution. Ensure that the solution is clear and free of any visible precipitate.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
Note: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[5] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.[5]
Caption: Workflow for the NF-κB reporter assay.
B Cell Proliferation Assay (BrdU Incorporation)
This protocol measures the effect of this compound on the proliferation of B cells stimulated with a CD40 agonist. Proliferation is assessed by the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine, into newly synthesized DNA.
Materials:
-
Primary human B cells or a suitable B cell line
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and penicillin/streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
Soluble CD40 Ligand (sCD40L) or an agonistic anti-CD40 antibody
-
Interleukin-4 (IL-4)
-
BrdU labeling solution (10 µM)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody (conjugated to a fluorophore or HRP)
-
96-well cell culture plates
-
Flow cytometer or microplate reader
Protocol:
-
Cell Seeding: Seed B cells in a 96-well plate at an appropriate density (e.g., 1 x 105 cells/well) in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Cell Stimulation: Add sCD40L and IL-4 to the wells to stimulate B cell proliferation. The optimal concentrations should be determined empirically.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
BrdU Labeling: Add 10 µL of 10X BrU solution to each well for a final concentration of 1X. Incubate for an additional 2-24 hours. The optimal labeling time depends on the cell proliferation rate.
-
Fixation and Denaturation: For suspension cells, centrifuge the plate and carefully remove the supernatant. Add 100 µL/well of Fixing/Denaturing solution and incubate for 30 minutes at room temperature.
-
Detection:
-
For Flow Cytometry: Wash the cells and stain with a fluorescently labeled anti-BrdU antibody according to the manufacturer's protocol. Analyze the cells on a flow cytometer.
-
For Plate Reader: Wash the cells and add an HRP-conjugated anti-BrdU antibody. After incubation and washing, add a substrate and measure the absorbance.
-
-
Data Analysis: Determine the percentage of BrdU-positive cells or the absorbance reading for each condition. Calculate the inhibition of proliferation relative to the stimulated control.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the general cytotoxicity of this compound on a given cell line. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cell line of interest (e.g., THP-1, Jurkat)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations to the wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization:
-
For Adherent Cells: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
For Suspension Cells: Centrifuge the plate to pellet the cells, carefully remove the supernatant, and add 100 µL of solubilization solution.
-
-
Absorbance Measurement: Shake the plate to dissolve the formazan crystals and measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Signaling Pathway
CD40-CD40L Signaling Pathway and Inhibition by this compound
Caption: Inhibition of the CD40-CD40L interaction by this compound.
References
Application Notes and Protocols: DRI-C21041 Treatment Schedule for NOD Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of DRI-C21041, a small-molecule inhibitor of the CD40-CD40L costimulatory interaction, in the prevention of type 1 diabetes (T1D) in the non-obese diabetic (NOD) mouse model.
Introduction
Type 1 diabetes is an autoimmune disease characterized by the destruction of insulin-producing beta cells in the pancreas. The CD40-CD40L signaling pathway is a critical immune checkpoint that plays a pivotal role in the activation of T cells and other immune cells involved in this autoimmune process.[1][2] this compound is a novel small-molecule drug designed to inhibit this interaction, thereby preventing the autoimmune attack on pancreatic islets.[1][2] Studies in NOD mice, a well-established animal model for T1D, have demonstrated the potential of this compound as a preventive therapy.[1]
Mechanism of Action
This compound functions by blocking the interaction between the CD40 receptor on antigen-presenting cells (APCs) and the CD40 ligand (CD40L or CD154) on activated T cells. This inhibition disrupts the costimulatory signal necessary for full T cell activation, leading to a dampening of the autoimmune response against pancreatic beta cells.
References
Application Notes and Protocols for DRI-C21041 in Allograft Survival Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allograft rejection remains a significant barrier to long-term success in organ and cell transplantation. The CD40-CD40L (CD154) costimulatory pathway is a critical signaling axis in the activation of T cells and other immune cells, playing a pivotal role in the alloimmune response that leads to graft rejection.[1] DRI-C21041 is a novel small-molecule inhibitor designed to block the interaction between CD40 and CD40L, thereby suppressing the downstream inflammatory cascades responsible for allograft destruction.[2] These application notes provide a comprehensive overview of the use of this compound in preclinical allograft survival studies, with a focus on pancreatic islet transplantation models. Detailed protocols and quantitative data are presented to facilitate the design and execution of similar research.
Mechanism of Action
This compound functions as a competitive inhibitor of the CD40-CD40L protein-protein interaction. By binding to CD40L, this compound prevents its engagement with the CD40 receptor on antigen-presenting cells (APCs) such as B cells, macrophages, and dendritic cells.[3] This blockade inhibits T-cell-dependent humoral immune responses, reduces the production of inflammatory cytokines, and ultimately dampens the alloimmune response, leading to prolonged allograft survival.[1][4]
References
Application Notes and Protocols for Measuring DRI-C21041 Efficacy in a Preclinical Model of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of neurodegenerative diseases, including Alzheimer's disease (AD). The interaction between the CD40 receptor and its ligand, CD40L (CD154), is a key co-stimulatory signaling pathway that drives inflammatory responses.[1][2] In the central nervous system (CNS), this interaction is implicated in the activation of microglia and astrocytes, leading to the production of pro-inflammatory cytokines and subsequent neuronal damage.[3][4][5] Preclinical studies in various neurological disease models have highlighted the therapeutic potential of inhibiting the CD40-CD40L pathway.[1][2][3]
DRI-C21041 is a small-molecule inhibitor of the CD40-CD40L protein-protein interaction. It has demonstrated in vivo efficacy in models of islet transplantation and type 1 diabetes by mitigating the immune response. These application notes provide a comprehensive set of protocols to evaluate the therapeutic efficacy of this compound in a relevant in vivo model of Alzheimer's disease, focusing on its ability to modulate neuroinflammation and improve cognitive function.
Mechanism of Action: Targeting Neuroinflammation
The CD40-CD40L signaling pathway plays a pivotal role in both adaptive and innate immunity. In the context of neurodegeneration, stressed neurons and amyloid-beta (Aβ) plaques can induce the expression of CD40 on microglia and CD40L on astrocytes.[4][6] The engagement of CD40 by CD40L triggers a downstream signaling cascade, leading to the activation of these glial cells. Activated microglia and astrocytes release a barrage of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-1β) and chemokines, which can exacerbate neuronal injury and contribute to cognitive decline.[3] this compound, by inhibiting the CD40-CD40L interaction, is hypothesized to dampen this neuroinflammatory cascade, thereby protecting neurons and preserving cognitive function.
Experimental Protocols
This section outlines a series of protocols to assess the in vivo efficacy of this compound in the APP/PS1 transgenic mouse model of Alzheimer's disease. This model exhibits age-dependent accumulation of Aβ plaques, gliosis, and cognitive deficits, making it a suitable platform for evaluating neuroinflammation-modulating therapeutics.[7][8]
In Vivo Efficacy Study Workflow
The overall experimental design involves treating APP/PS1 mice with this compound over a specified period, followed by behavioral testing to assess cognitive function. Subsequently, brain tissue is collected for immunohistochemical and biochemical analyses to quantify markers of neuroinflammation.
Animal Model and Treatment
-
Animal Model: Male and female APPswe/PS1dE9 (APP/PS1) double transgenic mice.[7] Age-matched wild-type littermates will serve as controls.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Treatment Groups:
-
Group 1: Wild-type + Vehicle
-
Group 2: APP/PS1 + Vehicle
-
Group 3: APP/PS1 + this compound (Low Dose)
-
Group 4: APP/PS1 + this compound (High Dose)
-
-
Drug Formulation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., 20% HPβCD in sterile saline).
-
Administer daily via subcutaneous injection or oral gavage for 8 weeks, starting at 6 months of age.
-
Vehicle group receives the same volume of the vehicle solution.
-
Behavioral Testing: Morris Water Maze
The Morris Water Maze (MWM) is used to assess spatial learning and memory, which are hippocampus-dependent functions often impaired in AD models.[1][3][9]
-
Apparatus: A circular pool (120 cm diameter) filled with opaque water (22 ± 1°C). Visual cues are placed around the pool. An escape platform (10 cm diameter) is submerged 1 cm below the water surface.[1]
-
Procedure:
-
Acquisition Phase (5 days):
-
Four trials per day for each mouse.
-
For each trial, the mouse is placed in the pool at one of four starting positions, facing the wall.
-
The mouse is allowed 60 seconds to find the hidden platform.[1]
-
If the mouse fails to find the platform within 60 seconds, it is gently guided to it.[1]
-
The mouse remains on the platform for 15-30 seconds.[1]
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (Day 6):
-
Tissue Collection and Preparation
-
Following behavioral testing, mice are deeply anesthetized and transcardially perfused with ice-cold phosphate-buffered saline (PBS).
-
The brain is carefully extracted. One hemisphere is fixed in 4% paraformaldehyde for immunohistochemistry, and the other is snap-frozen in liquid nitrogen and stored at -80°C for biochemical analysis.[4]
Immunohistochemistry (IHC) for Neuroinflammation
IHC is used to visualize and quantify the activation of microglia (Iba1) and astrocytes (GFAP), key markers of neuroinflammation.[10][11]
-
Sectioning: The paraformaldehyde-fixed hemisphere is cryoprotected and sectioned at 30-40 µm using a cryostat or vibratome.
-
Staining Protocol:
-
Washing: Wash free-floating sections in PBS.
-
Permeabilization: Incubate sections in PBS with 0.3% Triton X-100.[2]
-
Blocking: Block non-specific binding with a solution containing normal serum (e.g., 5% normal goat serum) and 1% BSA in PBS with Triton X-100 for 1-2 hours at room temperature.[12]
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies diluted in blocking buffer:
-
Secondary Antibody Incubation: After washing, incubate sections with appropriate fluorescently-labeled secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 594) for 2 hours at room temperature.[2]
-
Mounting: Wash sections, mount onto slides, and coverslip with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Image Analysis:
-
Capture images of the cortex and hippocampus using a confocal or fluorescence microscope.
-
Quantify the immunoreactive area for Iba1 and GFAP using image analysis software (e.g., ImageJ).
-
Biochemical Analysis: Cytokine Measurement
ELISA or multiplex assays are used to quantify the levels of pro-inflammatory cytokines in brain homogenates.[13]
-
Brain Homogenate Preparation:
-
The frozen brain hemisphere (or specific regions like the hippocampus and cortex) is weighed.
-
Homogenize the tissue in an ice-cold lysis buffer containing protease inhibitors.[4][14]
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 15-20 minutes at 4°C.[4][14]
-
Collect the supernatant for analysis.
-
Determine the total protein concentration of the supernatant using a BCA or Bradford assay.
-
-
ELISA/Multiplex Assay:
Data Presentation and Expected Outcomes
All quantitative data should be summarized in tables for clear comparison between treatment groups. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine the significance of the observed effects.
Table 1: Expected Outcomes of Morris Water Maze
| Group | Escape Latency (s) | Time in Target Quadrant (%) |
| Wild-type + Vehicle | Low | High |
| APP/PS1 + Vehicle | High | Low |
| APP/PS1 + this compound (Low) | Reduced | Increased |
| APP/PS1 + this compound (High) | Significantly Reduced | Significantly Increased |
Table 2: Expected Outcomes of Neuroinflammation Markers
| Group | Iba1 Immunoreactivity (%) | GFAP Immunoreactivity (%) | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) |
| Wild-type + Vehicle | Low | Low | Low | Low |
| APP/PS1 + Vehicle | High | High | High | High |
| APP/PS1 + this compound (Low) | Reduced | Reduced | Reduced | Reduced |
| APP/PS1 + this compound (High) | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Conclusion
The protocols detailed in these application notes provide a robust framework for evaluating the in vivo efficacy of this compound as a potential therapeutic for Alzheimer's disease. By focusing on the modulation of the CD40-CD40L neuroinflammatory pathway, these studies can provide critical preclinical data on the compound's ability to mitigate key pathological features and improve cognitive outcomes. Positive results from these experiments would strongly support the further development of this compound for the treatment of neurodegenerative disorders.
References
- 1. Morris water maze test [bio-protocol.org]
- 2. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 3. Frontiers | Unraveling Early Signs of Navigational Impairment in APPswe/PS1dE9 Mice Using Morris Water Maze [frontiersin.org]
- 4. Item - Brain homogenate preparation for cytokine assay. - Public Library of Science - Figshare [plos.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. bioradiations.com [bioradiations.com]
- 7. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive behavioral characterization of an APP/PS-1 double knock-in mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Staining of GFAP and IBA1 in PDGFR-B/Td-tomato brain sections [protocols.io]
- 12. youtube.com [youtube.com]
- 13. Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: Protocol for Assessing the Effect of DRI-C21041 on Cytokine Production in Peripheral Blood Mononuclear Cells (PBMCs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
DRI-C21041 is a small-molecule inhibitor of the CD40-CD40L costimulatory interaction, a critical pathway in immune activation.[1][2][3][4] By blocking this interaction, this compound has demonstrated immunomodulatory effects in preclinical models of islet transplantation and type 1 diabetes, where it reduces immune cell infiltration.[1][3][4] A key mechanism underlying these effects is likely the modulation of cytokine production. The CD40-CD40L signaling pathway is known to activate downstream transcription factors such as NF-κB, which drives the expression of numerous pro-inflammatory cytokines.[1] This protocol provides a detailed methodology to assess the in vitro effect of this compound on the production of key cytokines by human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).
Data Presentation
The following tables summarize hypothetical quantitative data on the effect of this compound on cytokine production by LPS-stimulated PBMCs.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production (pg/mL) in LPS-Stimulated PBMCs
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control (Unstimulated) | 25.3 ± 5.1 | 15.8 ± 3.2 | 10.2 ± 2.5 |
| Vehicle Control + LPS (100 ng/mL) | 1580.6 ± 120.4 | 2540.2 ± 210.7 | 350.1 ± 45.3 |
| This compound (1 µM) + LPS | 1250.4 ± 98.2 | 2100.5 ± 180.1 | 280.6 ± 35.8 |
| This compound (10 µM) + LPS | 750.1 ± 65.7 | 1320.8 ± 110.5 | 175.4 ± 22.1 |
| This compound (50 µM) + LPS | 350.8 ± 40.3 | 680.3 ± 55.9 | 80.9 ± 15.6 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Anti-inflammatory Cytokine Production (pg/mL) in LPS-Stimulated PBMCs
| Treatment Group | IL-10 (pg/mL) |
| Vehicle Control (Unstimulated) | 30.1 ± 6.5 |
| Vehicle Control + LPS (100 ng/mL) | 550.7 ± 50.2 |
| This compound (1 µM) + LPS | 540.2 ± 48.9 |
| This compound (10 µM) + LPS | 565.8 ± 52.1 |
| This compound (50 µM) + LPS | 580.4 ± 55.3 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the isolation of PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[5]
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin (complete RPMI)[6]
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[7]
-
After centrifugation, carefully aspirate the upper layer (plasma and platelets).
-
Collect the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.
-
Wash the cells by adding sterile PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and repeat the wash step.
-
Resuspend the cell pellet in complete RPMI medium.
-
Count the cells using a hemocytometer or automated cell counter and assess viability (e.g., with trypan blue).
In Vitro Assessment of this compound on Cytokine Production
This protocol describes the treatment of PBMCs with this compound followed by stimulation with LPS to induce cytokine production.
Materials:
-
Isolated human PBMCs
-
Complete RPMI medium
-
This compound stock solution (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli[6]
-
96-well cell culture plates
-
Vehicle control (DMSO)
Procedure:
-
Seed the isolated PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI medium.[7]
-
Prepare serial dilutions of this compound in complete RPMI medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Add 50 µL of the this compound dilutions or vehicle control to the respective wells.
-
Pre-incubate the plate for 1 hour at 37°C in a humidified 5% CO2 incubator.
-
Prepare a working solution of LPS in complete RPMI medium.
-
Add 50 µL of the LPS solution to the stimulated wells to achieve a final concentration of 100 ng/mL. Add 50 µL of complete RPMI medium to the unstimulated control wells.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.[8]
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell culture supernatants for cytokine analysis. Store supernatants at -80°C until further analysis.
Cytokine Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the quantification of secreted cytokines in the cell culture supernatants using ELISA.
Materials:
-
ELISA kits for human TNF-α, IL-6, IL-1β, and IL-10
-
Collected cell culture supernatants
-
Microplate reader
Procedure:
-
Perform the ELISA for each cytokine according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add the standards and diluted supernatants to the wells.
-
Incubate with the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate and stop the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the CD40-CD40L interaction, blocking downstream NF-κB signaling.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's effect on cytokine production in PBMCs.
References
- 1. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of the CD40-CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule CD40-CD40L interaction inhibitors show promise in islet transplantation mouse models | BioWorld [bioworld.com]
- 5. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Effect of LPS on Cytokine Secretion from Peripheral Blood Monocytes in Juvenile Idiopathic Arthritis-Associated Uveitis Patients with Positive Antinuclear Antibody - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
DRI-C21041 solubility and stability in aqueous solutions
This technical support guide provides frequently asked questions (FAQs) and troubleshooting advice regarding the solubility and stability of DRI-C21041 in aqueous solutions for research applications.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Researchers should empirically determine the solubility in their specific buffer system of choice. A general protocol for determining solubility is provided below.
Q2: How should I prepare stock solutions of this compound?
A2: Due to its presumed low aqueous solubility, it is recommended to first prepare a high-concentration stock solution in an organic solvent and then dilute it into the aqueous buffer of choice.
-
Recommended Organic Solvents: Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are common choices for creating initial stock solutions of hydrophobic compounds.
-
Procedure:
-
Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Ensure the compound is fully dissolved by gentle vortexing or sonication.
-
For your experiment, dilute the DMSO stock solution into your aqueous experimental buffer.
-
-
Important Consideration: Be mindful of the final concentration of the organic solvent in your aqueous solution, as high concentrations can affect experimental results. It is best practice to keep the final DMSO concentration below 0.5%. Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments.
Q3: What is the stability of this compound in aqueous solutions?
A3: There is limited public data on the chemical stability of this compound in aqueous solutions. One study in mice determined its in-vivo plasma half-life to be approximately 10.8 hours, which indicates a reasonable level of metabolic stability.[2] However, this does not directly translate to its stability in an in-vitro aqueous buffer.
The stability of this compound in solution can be influenced by several factors including pH, temperature, and light exposure. It is recommended to prepare fresh aqueous solutions for each experiment. If storage of aqueous solutions is necessary, they should be stored at -20°C or -80°C for short periods. Researchers should validate the stability under their specific experimental and storage conditions.
Q4: How should I store the solid compound and stock solutions?
A4:
-
Solid Compound: Store the solid form of this compound as recommended by the supplier, which is typically at -20°C, protected from light and moisture.
-
Organic Stock Solutions (e.g., in DMSO): For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When stored properly, DMSO stocks are generally stable for several months.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed when diluting the organic stock into aqueous buffer. | The solubility limit of this compound in the aqueous buffer has been exceeded. | • Increase the concentration of the organic stock so a smaller volume is needed for dilution.• Decrease the final concentration of this compound in the aqueous solution.• Incorporate a solubilizing agent (e.g., HPβCD, Tween® 80, or Cremophor® EL) into the aqueous buffer. The appropriate agent and concentration will need to be optimized for your specific assay.• Perform a serial dilution. |
| Inconsistent or non-reproducible experimental results. | The compound may be degrading in the aqueous solution over the course of the experiment. | • Prepare fresh aqueous solutions immediately before each experiment.• Minimize the time the compound is in the aqueous buffer before use.• Perform a time-course experiment to assess the stability of this compound in your experimental buffer at the working temperature. Analyze samples at different time points using HPLC to check for degradation.• Ensure consistent and proper storage of stock solutions. |
| Difficulty dissolving the solid compound in the initial organic solvent. | The compound may require more energy to dissolve. | • Gently warm the solution (e.g., to 37°C).• Use a bath sonicator to aid dissolution. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol provides a general method for determining the solubility of this compound.
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a glass vial.
-
Equilibration: Tightly seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator should be used.
-
Separation: After equilibration, let the solution stand to allow undissolved material to settle. Centrifuge the sample at a high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any remaining solid.
-
Sampling: Carefully collect a known volume of the clear supernatant. Be cautious not to disturb the pellet.
-
Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile (B52724) or methanol) and determine the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Protocol 2: Assessment of Aqueous Stability
This protocol outlines a general approach to evaluate the stability of this compound in an aqueous solution.
-
Solution Preparation: Prepare a solution of this compound in the desired aqueous buffer at a known concentration (below its solubility limit).
-
Incubation: Aliquot the solution into several vials and incubate them under the desired test conditions (e.g., 4°C, room temperature, 37°C). Protect from light if necessary.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one vial from each condition.
-
Analysis: Immediately analyze the sample by a stability-indicating method, such as reverse-phase HPLC.
-
Evaluation: Compare the peak area of the parent this compound compound at each time point to the initial (time 0) sample. A decrease in the parent peak area or the appearance of new peaks suggests degradation. The percentage of this compound remaining at each time point can be calculated.
Visualizations
Caption: Workflow for determining the solubility and stability of this compound.
References
Technical Support Center: Optimizing DRI-C21041 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the concentration of DRI-C21041 in in vitro experiments. The following frequently asked questions (FAQs), troubleshooting guides, and experimental protocols are designed to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a small-molecule inhibitor designed to block the costimulatory protein-protein interaction between CD40 and its ligand, CD40L (CD154).[1][2] This interaction is a critical checkpoint in the immune system, and its inhibition can prevent the activation of immune responses.[3] this compound is believed to bind to CD40L, thereby preventing it from engaging with the CD40 receptor on antigen-presenting cells.[1] This blockade disrupts downstream signaling pathways, such as the activation of NF-κB, which is crucial for T-cell expansion and inflammation.[1]
Q2: What is a typical starting concentration range for this compound in a new in vitro assay?
Based on published data, a sensible starting point for a dose-response experiment would be a 10-point serial dilution spanning from 100 µM down to the nanomolar range. For many cell-based assays, inhibitors are often effective at concentrations below 10 µM to avoid non-specific effects.[4] Given that this compound has shown cellular IC50 values between 10-14 µM for inhibiting NF-κB activation and B-cell activation, a top concentration of 50-100 µM is reasonable to establish a full dose-response curve.[1]
Q3: My IC50 in a cell-based assay is significantly higher than the reported biochemical IC50. Is this normal?
Yes, this is a common observation. The biochemical IC50 of this compound for inhibiting CD40-CD40L binding in a cell-free ELISA is 87 nM.[1] In contrast, its IC50 in cell-based assays, such as inhibiting NF-κB activation, is around 10.3 µM.[1] This discrepancy is expected because, in a cellular environment, factors like cell membrane permeability, compound stability in culture media, and the presence of intracellular ATP can necessitate higher concentrations to achieve the same level of target engagement seen in a purified, biochemical system.[4][5]
Q4: How should I assess the cytotoxicity of this compound in my cell line?
It is crucial to determine the concentration at which this compound becomes toxic to your specific cell line to distinguish between targeted inhibition and general toxicity. This can be done by running a parallel dose-response experiment using a cell viability assay (e.g., MTT, MTS, or a Caspase-Glo 3/7 assay for apoptosis).[6] The concentration range should be the same as, or even exceed, the range used for your primary functional assay. The goal is to find a concentration window where this compound effectively inhibits the CD40-CD40L pathway without significantly reducing cell viability.
Q5: What are potential off-target effects and how can I control for them?
Off-target effects occur when a small molecule interacts with proteins other than its intended target, which can lead to misleading results.[7] While this compound has been shown to be over 30-fold more selective for CD40-CD40L compared to other TNF superfamily interactions, it is good practice to include controls.[1]
-
Negative Control: Use a structurally similar but inactive molecule, if available.
-
Orthogonal Approach: Use a different inhibitor targeting the same pathway (e.g., an anti-CD40L antibody) to see if it produces the same phenotype.[4]
-
Rescue Experiment: If possible, overexpressing the target (CD40L) might rescue the phenotype, confirming on-target activity.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound across different assay formats.
| Assay Type | System | IC50 Value | Reference |
| Cell-Free ELISA | Purified CD40-CD40L Binding | 87 nM | [1] |
| Cell-Based Assay | CD40L-induced NF-κB Activation (Biosensor Cells) | 10.3 µM | [1] |
| Cell-Based Assay | Primary Human B Lymphocyte Activation | 13.2 µM | [1] |
Visualized Guides and Workflows
Signaling Pathway Inhibition
References
- 1. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of the CD40-CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eledon.com [eledon.com]
- 4. resources.biomol.com [resources.biomol.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. In Vitro Assays to Identify Metabolism-Disrupting Chemicals with Diabetogenic Activity in a Human Pancreatic β-Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
common issues with DRI-C21041 in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DRI-C21041 in animal studies.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a small-molecule inhibitor of the CD40-CD40L costimulatory protein-protein interaction.[1] It functions by binding to CD40L (also known as CD154), preventing it from interacting with its receptor, CD40.[1] This blockade disrupts a key signaling pathway required for T-cell activation, B-cell differentiation, and the overall adaptive immune response. By inhibiting this pathway, this compound exerts an immunosuppressive effect, making it a candidate for studies in transplantation and autoimmune diseases.[1][2][3] The central role of the CD40L signaling pathway in generating pro-inflammatory responses makes it an attractive target for therapeutic intervention.[4]
2. In which animal models has this compound been shown to be effective?
This compound has demonstrated efficacy in murine models of islet transplantation and type 1 diabetes.[1] Specifically, it has been shown to prolong the survival of islet allografts in mouse models of islet transplantation and prevent the onset of autoimmune diabetes in non-obese diabetic (NOD) mice.[1]
3. What is the recommended vehicle for in vivo administration of this compound?
For subcutaneous administration in mice, this compound has been formulated in a 20% HPβCD (hydroxypropyl-β-cyclodextrin) vehicle.[5] The use of this vehicle suggests that the compound may have limited aqueous solubility, and proper formulation is critical for bioavailability.
4. Are there any known toxicities or common adverse effects of this compound in animal studies?
The published literature on this compound does not specify any compound-specific toxicities or adverse effects. For promising related compounds, a lack of cytotoxicity has been confirmed in vitro.[3][6][7] However, as an immunosuppressive agent, it is crucial to monitor animals for signs of infection. Historically, early monoclonal antibody inhibitors of CD40L were associated with thromboembolic events.[8] While the mechanism for this with antibodies (Fc-mediated platelet activation) is not applicable to a small molecule like this compound, it is still advisable to monitor for any signs of thrombosis as a general precaution when targeting this pathway.
Troubleshooting Guides
Issue 1: Difficulty with Compound Formulation and Administration
-
Problem: The compound is not dissolving properly or is precipitating out of solution.
-
Possible Cause: this compound likely has poor aqueous solubility, requiring a specific vehicle for in vivo use.
-
Solution:
-
Use the recommended vehicle: Prepare a 20% solution of hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water.
-
Proper dissolution technique: Gradually add the powdered this compound to the vehicle while vortexing or sonicating to ensure complete dissolution.
-
Fresh preparation: It is recommended to prepare the formulation fresh before each administration to avoid potential stability issues.
-
Visual inspection: Before injection, visually inspect the solution to ensure it is clear and free of any precipitate.
-
Issue 2: Lack of Efficacy in Animal Model
-
Problem: The expected therapeutic effect (e.g., prolonged graft survival) is not being observed.
-
Possible Causes:
-
Suboptimal dosing or administration schedule.
-
Issues with the animal model itself.
-
Compound degradation.
-
-
Troubleshooting Steps:
-
Verify Dose and Schedule: In murine islet transplantation models, a dose of 12.5 mg/kg administered subcutaneously twice daily (b.i.d.) has been shown to be effective.[5] Ensure that the dose calculations and administration frequency are accurate.
-
Confirm Compound Integrity: If possible, verify the purity and integrity of your batch of this compound using analytical methods such as HPLC.
-
Review Animal Model: Ensure that the animal model is appropriate and has been validated. For example, in transplantation studies, the degree of MHC mismatch can significantly impact the required level of immunosuppression.
-
Pharmacokinetic Considerations: Be aware of the compound's pharmacokinetic profile. A single 30 mg/kg subcutaneous dose in mice follows a standard one-compartment model with first-order absorption and elimination.[5] The twice-daily dosing regimen is likely necessary to maintain therapeutic concentrations.
-
Issue 3: Unexpected Adverse Events or Animal Morbidity
-
Problem: Animals are showing signs of distress, weight loss, or other unexpected symptoms.
-
Possible Causes:
-
Immunosuppression-related infections.
-
Off-target effects (though none have been specifically reported for this compound).
-
Vehicle-related effects.
-
-
Troubleshooting and Monitoring:
-
Monitor for Infections: Due to its immunosuppressive mechanism of action, animals treated with this compound may be more susceptible to opportunistic infections. House animals in a clean facility and monitor for any signs of illness.
-
Include a Vehicle Control Group: Always include a control group that receives the vehicle (20% HPβCD) only. This will help to distinguish between effects caused by the compound and those caused by the vehicle or the administration procedure itself.
-
Baseline Health Monitoring: Conduct regular health monitoring, including body weight measurements and clinical observations.
-
Hematological Monitoring: Consider performing complete blood counts (CBCs) to monitor for any significant changes in immune cell populations.
-
Quantitative Data Summary
Table 1: In Vitro and In Vivo Efficacy of this compound
| Assay Type | Target/Model | IC50 / Effective Dose | Reference |
| Cell-free ELISA | CD40-CD40L Binding | 87 nM | [1] |
| Cell-based Assay | NF-κB Biosensor Cells | 10.3 µM | [5] |
| Cell-based Assay | Primary Human B Lymphocytes | 13.2 µM | [5] |
| Animal Model | Murine Islet Allograft | 12.5 mg/kg b.i.d., s.c. | [5] |
| Animal Model | NOD Mice (Diabetes Prevention) | 12.5 mg/kg b.i.d., s.c. | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Animal Model | Dosing | Reference |
| Dose | 30 mg/kg | C57BL/6 (male and female) | Single, subcutaneous | [5] |
| Model Fit | One compartment, first-order absorption and elimination | C57BL/6 (male and female) | Single, subcutaneous | [5] |
(Specific pharmacokinetic values such as Cmax, Tmax, and half-life are not detailed in the provided search results but are represented by a concentration-time profile in the source publication.)
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Murine Model
-
Preparation of Formulation:
-
Prepare a 20% (w/v) solution of hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water.
-
Weigh the required amount of this compound and add it to the 20% HPβCD vehicle to achieve the desired final concentration for dosing (e.g., for a 12.5 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would be 3.125 mg/mL).
-
Vortex or sonicate the mixture until the compound is fully dissolved.
-
Visually inspect the solution for clarity before use. Prepare fresh daily.
-
-
Animal Dosing:
-
Use an appropriate animal model (e.g., C57BL/6 mice for transplantation studies).
-
Administer the formulated this compound via subcutaneous (s.c.) injection.
-
The recommended effective dose is 12.5 mg/kg, administered twice daily (b.i.d.).
-
A control group receiving only the 20% HPβCD vehicle should be included in the study design.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound in vivo studies.
References
- 1. Frontiers | Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models [frontiersin.org]
- 2. Safety and Immune Effects of Blocking CD40 Ligand in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Small-Molecule Inhibitors of the CD40âCD40L Costimulatory ProteinâProtein Interaction - American Chemical Society - Figshare [acs.figshare.com]
- 5. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [scholarship.miami.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What CD40L inhibitors are in clinical trials currently? [synapse.patsnap.com]
troubleshooting inconsistent results with DRI-C21041
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using DRI-C21041, a small-molecule inhibitor of the CD40/CD40L interaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small-molecule inhibitor that targets the interaction between CD40 and CD40 Ligand (CD40L or CD154).[1][2] By binding to CD40L, it blocks the CD40/CD40L signaling pathway, which is a critical co-stimulatory pathway in the immune system.[3][4] This inhibition prevents downstream events such as B-cell activation and proliferation, and the activation of the NF-κB signaling pathway.[1][2]
Q2: What are the key experimental applications of this compound?
This compound has been utilized in both in vitro and in vivo research settings. Its primary application is as an immunosuppressive agent. Notably, it has been effective in prolonging the survival of islet allografts in murine models of pancreatic islet transplantation and in preventing the onset of type 1 diabetes in non-obese diabetic (NOD) mice.[3][5][6]
Q3: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the experimental system. The following values have been reported:
| Assay Type | IC50 Value | Reference |
| CD40/CD40L Interaction Assay | 0.31 µM | [1][2] |
| Cell-Free ELISA (CD40-CD40L binding) | 87 nM | [3] |
| NF-κB Biosensor Cells | 10.3 µM | [3] |
| Primary Human B Lymphocytes | 13.2 µM | [3] |
Troubleshooting Guide for Inconsistent Results
Problem 1: Higher than expected IC50 value or loss of inhibitory activity.
This is a common issue that can arise from several factors related to compound handling and the experimental setup.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Compound Degradation | This compound stock solutions should be stored properly. For long-term storage, aliquoting and storing at -80°C for up to 6 months is recommended. For short-term storage, -20°C for up to 1 month is advised.[7] Avoid repeated freeze-thaw cycles. |
| Solubility Issues | Ensure complete solubilization of the compound. For in vivo studies, this compound has been successfully administered in a 20% HPβCD vehicle.[3] For in vitro assays, prepare a high-concentration stock in an appropriate solvent (e.g., DMSO) and then dilute to the final concentration in your assay medium. Test the solubility of the compound in your specific medium. |
| Cell-Based Assay Variability | Use cells at a consistent passage number and density. Ensure cell viability is high. Variations in cell lines or primary cells from different donors can contribute to differing results. |
| Assay Component Interference | Components of your assay medium (e.g., serum proteins) may interact with the compound. Consider optimizing assay conditions, such as serum concentration. |
Problem 2: High variability between replicate experiments.
Variability can obscure the true effect of the compound. A systematic approach can help identify the source of the inconsistency.
Troubleshooting Workflow:
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eledon.com [eledon.com]
- 5. Small-molecule inhibitors of the CD40-CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small-molecule CD40-CD40L interaction inhibitors show promise in islet transplantation mouse models | BioWorld [bioworld.com]
- 7. medchemexpress.com [medchemexpress.com]
potential off-target effects of DRI-C21041
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of DRI-C21041.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity of this compound?
This compound is a small molecule inhibitor of the CD40-CD40L protein-protein interaction.[1][2] It has been shown to be selective for this interaction with greater than 30-fold selectivity against other TNF superfamily protein-protein interactions, namely OX40-OX40L, BAFFR-BAFF, and TNF-R1–TNFα. Lack of general cytotoxicity has also been confirmed at effective concentrations.
Q2: Have any specific off-target effects of this compound been identified?
Currently, there is no publicly available data detailing specific off-target effects of this compound. Preclinical studies have focused on its on-target efficacy in preventing islet allograft rejection in models of type 1 diabetes.[1][2]
Q3: What are off-target effects and why are they a concern?
Off-target effects occur when a drug or small molecule interacts with proteins other than its intended therapeutic target. These unintended interactions can lead to a variety of issues, including:
-
Cellular toxicity: Inhibition of essential cellular proteins can lead to cell death or other adverse effects.
-
Unforeseen side effects in a clinical setting.
It is crucial to investigate and understand the potential for off-target effects to ensure the validity of research findings and the safety of potential therapeutics.
Q4: At what concentrations are off-target effects more likely to be observed?
Off-target effects are generally more likely to occur at higher concentrations of a small molecule inhibitor. It is recommended to use the lowest concentration of this compound that achieves the desired biological effect in your experiments to minimize the risk of off-target interactions. As a general guideline, inhibitors that are only effective in cellular assays at concentrations greater than 10 µM are more likely to be acting non-specifically.[3]
Troubleshooting Guides
This section provides guidance on how to approach unexpected experimental results that may indicate potential off-target effects of this compound.
Issue 1: Unexpected or inconsistent cellular phenotype observed.
Possible Cause: The observed phenotype may be a result of this compound interacting with an unintended target in your cellular model.
Troubleshooting Steps:
-
Confirm On-Target Engagement: Verify that this compound is engaging its intended target, CD40L, in your cells at the concentrations used. A Cellular Thermal Shift Assay (CETSA) is a suitable method for this.
-
Use a Structurally Unrelated Inhibitor: If available, use a different small molecule inhibitor of the CD40-CD40L interaction with a distinct chemical scaffold. If this second inhibitor does not reproduce the phenotype, it increases the likelihood of an off-target effect with this compound.
-
Perform a Dose-Response Analysis: A clear and consistent dose-response relationship can be indicative of a specific effect. Off-target effects may appear only at higher concentrations.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of CD40L. If the phenotype of CD40L knockdown/knockout does not match the phenotype observed with this compound treatment, this strongly suggests an off-target effect.
Issue 2: Discrepancy between biochemical/in vitro data and cell-based assay results.
Possible Cause: this compound may have off-target effects in the complex cellular environment that are not apparent in a purified in vitro system.
Troubleshooting Steps:
-
Assess Cell Permeability: Ensure that this compound is effectively penetrating the cell membrane to reach its target.
-
Investigate Compound Stability: Verify the stability of this compound in your cell culture media over the time course of your experiment. Degradation products could have their own biological activities.
-
Broad-Spectrum Off-Target Screening: To identify potential off-target interactions, consider performing a broad-spectrum kinase panel screening or a chemical proteomics study.
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
This table illustrates how data from an in vitro kinase panel screen would be presented to assess the selectivity of this compound. Note that this data is for illustrative purposes only.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. CD40-CD40L (IC50 = 87 nM) |
| CD40-CD40L Interaction | 87 | 1 |
| Kinase A | >10,000 | >115 |
| Kinase B | 1,500 | 17 |
| Kinase C | >10,000 | >115 |
| Kinase D | 8,500 | 98 |
| Kinase E | >10,000 | >115 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to its target protein, CD40L, in a cellular context.
Methodology:
-
Cell Treatment: Treat your cells of interest with either vehicle control (e.g., DMSO) or a desired concentration of this compound for a specified time.
-
Heating: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.
-
Cell Lysis: Lyse the cells to release their protein content.
-
Separation of Aggregated Protein: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Analyze the amount of soluble CD40L remaining in the supernatant by Western blotting.
-
Data Analysis: A positive target engagement is indicated by a shift in the melting curve, where CD40L remains soluble at higher temperatures in the presence of this compound compared to the vehicle control.
Protocol 2: In Vitro Kinase Profiling
Objective: To assess the selectivity of this compound against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a series of dilutions of this compound.
-
Kinase Reactions: In a multi-well plate, set up kinase reactions containing a specific kinase, its substrate, ATP (often radiolabeled), and a concentration of this compound.
-
Incubation: Allow the kinase reactions to proceed for a set amount of time.
-
Detection of Activity: Measure the amount of substrate phosphorylation.
-
Data Analysis: Calculate the percent inhibition of each kinase at each concentration of this compound and determine the IC50 value for each interaction.
Visualizations
Caption: Intended signaling pathway of this compound.
Caption: Workflow for investigating potential off-target effects.
References
Technical Support Center: DRI-C21041 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the small molecule inhibitor DRI-C21041 in in vivo experiments. The information is compiled from preclinical studies and general best practices in preclinical toxicology.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small-molecule inhibitor of the CD40-CD40L costimulatory protein-protein interaction.[1] It functions by binding to CD40L, thereby preventing its interaction with the CD40 receptor.[1] This blockade disrupts a critical immune checkpoint, leading to immunosuppressive effects.[1]
Q2: What is the recommended vehicle for in vivo administration of this compound?
A2: In published preclinical studies, this compound has been successfully administered subcutaneously (s.c.) using a 20% HPβCD (hydroxypropyl-β-cyclodextrin) vehicle.[1]
Q3: What are the reported effective doses of this compound in mouse models?
A3: Effective doses in mouse models of islet transplantation and type 1 diabetes prevention have ranged from 10 mg/kg to 12.5 mg/kg, administered twice daily (b.i.d.).[1] A dose-dependency has been observed, with higher doses showing more significant prolongation of graft survival.[1]
Q4: Have any adverse effects or toxicity been reported for this compound in vivo?
A4: The primary publication on this compound focuses on its efficacy and does not explicitly detail any observed toxicity at the tested doses.[1] However, as an immunomodulatory agent, careful monitoring for potential side effects is crucial. General concerns with immunosuppressive agents can include an increased risk of infections.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Efficacy | - Suboptimal Dosing: The administered dose may be too low for the specific animal model or disease state. - Inadequate Drug Exposure: Issues with formulation or administration route may lead to poor bioavailability. - Compound Instability: Improper storage or handling of this compound could lead to degradation. | - Dose-Response Study: Conduct a dose-escalation study to determine the optimal therapeutic dose for your model.[1] - Pharmacokinetic (PK) Analysis: Perform a PK study to assess the concentration-time profile of this compound in plasma.[1] - Verify Compound Integrity: Confirm the purity and stability of your this compound stock. |
| Signs of Systemic Toxicity (e.g., weight loss, lethargy, ruffled fur) | - High Dose: The administered dose may be approaching the maximum tolerated dose (MTD). - Off-Target Effects: Although selective, high concentrations of the inhibitor could lead to off-target interactions. - Vehicle Toxicity: The vehicle itself may be causing adverse reactions. | - Dose Reduction: Lower the dose to a level that maintains efficacy while minimizing toxicity. - Monitor Organ Function: Collect blood for hematology and clinical chemistry analysis, and perform histopathological examination of key organs at the end of the study. - Vehicle Control Group: Always include a vehicle-only control group to differentiate compound effects from vehicle effects.[1] |
| Injection Site Reactions | - High Concentration: The drug concentration in the formulation may be too high, causing local irritation. - pH of Formulation: The pH of the vehicle and drug solution may not be optimal for subcutaneous injection. - Contamination: The formulation or injection equipment may be contaminated. | - Dilute Formulation: If possible, decrease the concentration and increase the injection volume. - Adjust pH: Ensure the pH of the formulation is within a physiologically acceptable range. - Aseptic Technique: Use sterile techniques for all formulation and administration procedures. |
Experimental Protocols
In Vivo Efficacy Study in a Mouse Islet Allograft Model
This protocol is adapted from published studies on this compound.[1]
-
Animal Model: STZ-induced diabetic C57BL/6 mice are used as recipients for islet allografts from DBA/2 donors.
-
Drug Formulation: this compound is dissolved in a 20% HPβCD vehicle.
-
Dosing Regimen: this compound is administered subcutaneously (s.c.) at a dose of 12.5 mg/kg twice daily (b.i.d.).
-
Treatment Period: Treatment is initiated on day -1 relative to transplantation and continues until day 30 post-transplantation.
-
Monitoring:
-
Graft Function: Blood glucose levels are monitored regularly. Successful engraftment is defined as normoglycemia.
-
Graft Rejection: A return to hyperglycemia indicates graft rejection.
-
Animal Health: Body weight and clinical signs of toxicity are monitored throughout the study.
-
-
Control Groups:
-
Vehicle-treated group (20% HPβCD s.c.).
-
Positive control group (e.g., anti-CD40L monoclonal antibody, MR-1).
-
Pharmacokinetic (PK) Study
This protocol outlines a basic approach for assessing the pharmacokinetic profile of this compound.[1]
-
Animal Model: Male and female C57BL/6 mice.
-
Dosing: A single subcutaneous (s.c.) dose of 30 mg/kg this compound is administered.
-
Sample Collection: Blood samples are collected from a subset of animals at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of this compound is quantified using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: The plasma concentration-time data is used to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life (t1/2).
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for in vivo toxicity assessment.
References
DRI-C21041 Technical Support Center: A Guide to Stability and Handling
Welcome to the technical support center for DRI-C21041. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal performance and longevity of this compound in your experiments. Here you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) addressing common challenges related to the degradation and proper storage of this small molecule inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
While specific manufacturer recommendations should always be followed, general best practices for small molecule inhibitors suggest the following storage conditions to ensure stability:
| Form | Storage Temperature | Duration | Packaging |
| Solid (Powder) | -20°C | Up to 3 years | Desiccated, protected from light |
| 4°C | Up to 2 years | Desiccated, protected from light | |
| DMSO Stock Solution | -20°C | Long-term | Tightly sealed, amber vials, aliquoted |
| 4°C | Short-term (days to weeks) | Tightly sealed, amber vials |
Q2: How should I prepare stock solutions of this compound?
This compound is soluble in DMSO, with a reported solubility of 10 mM.[1] To prepare a stock solution, dissolve the compound in anhydrous DMSO. It is highly recommended to prepare small aliquots of the stock solution to minimize the number of freeze-thaw cycles and to prevent moisture absorption by the DMSO, which can lead to compound degradation.[2][3]
Q3: Can I store my this compound stock solution at room temperature?
Room temperature storage of this compound in DMSO is not recommended for extended periods. Some compounds can show signs of degradation at room temperature, which can affect the reproducibility of your experimental results.[4] For short-term use during an experiment, keep the vial on ice and protected from light.
Q4: How many times can I freeze-thaw my this compound stock solution?
While some studies have shown that many compounds are stable through multiple freeze-thaw cycles, it is a best practice to minimize them.[5] Aliquoting your stock solution into single-use volumes is the most effective way to avoid degradation that can be caused by repeated temperature changes.
Q5: My this compound was shipped at room temperature, but the datasheet recommends cold storage. Is it still viable?
It is common for small molecules to be shipped at ambient temperatures if they are considered stable for the duration of shipping. Upon receipt, you should immediately store the product at the recommended temperature (e.g., -20°C) for long-term stability.[6]
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected experimental results.
This is a common issue that can often be traced back to compound integrity.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Compound Degradation | 1. Verify Storage: Confirm that both solid compound and DMSO stocks have been stored at the correct temperature and protected from light and moisture. 2. Prepare Fresh Stock: If the stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh stock from solid material. 3. Assess Purity: If possible, use analytical methods like HPLC to check the purity of the compound. |
| Precipitation in Aqueous Media | 1. Check Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer or cell culture medium is low enough to be tolerated by your assay and to keep the compound in solution (typically <0.5%).[3] 2. Modify Dilution Method: Instead of diluting the DMSO stock directly into your final aqueous solution, perform intermediate dilutions in DMSO first.[6] 3. Ensure Full Solubilization: After thawing a frozen stock, ensure the compound is fully redissolved by vortexing before use. |
| Incorrect Concentration | 1. Recalculate Dilutions: Double-check all calculations for preparing stock and working solutions. 2. Calibrate Pipettes: Ensure that the pipettes used for dilutions are properly calibrated. |
Issue 2: Precipitate observed in the DMSO stock solution after thawing.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Incomplete Solubilization | 1. Vortex Thoroughly: After bringing the vial to room temperature, vortex the solution to ensure the compound is fully redissolved. 2. Gentle Warming: If necessary, gently warm the vial to aid in solubilization, but avoid excessive heat. |
| Moisture Contamination | 1. Use Anhydrous DMSO: Always use high-quality, anhydrous DMSO for preparing stock solutions.[2] 2. Proper Handling: Minimize the time the stock vial is open to the atmosphere to prevent moisture absorption. |
Experimental Protocols & Visualizations
Protocol: Assessing Compound Stability in DMSO
This protocol provides a general framework for evaluating the stability of your this compound stock solution over time.
-
Preparation of Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM. Prepare several small aliquots in amber, tightly sealed vials.
-
Storage Conditions: Store the aliquots at different temperatures to be tested (e.g., -20°C, 4°C, and room temperature).
-
Time Points: At designated time points (e.g., 1 week, 1 month, 3 months), take one aliquot from each storage condition for analysis.
-
Analysis: Use a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the purity of the compound in each sample. Compare the results to a freshly prepared standard to quantify any degradation.
Signaling Pathway: Mechanism of Action of this compound
This compound is an inhibitor of the CD40-CD40L interaction. This interaction is a critical co-stimulatory signal in the immune response, particularly for the activation of B cells and other antigen-presenting cells by T cells. By blocking this interaction, this compound can inhibit downstream signaling pathways, such as the activation of NF-κB, which leads to a reduction in B-cell activation and proliferation.[7]
References
- 1. probechem.com [probechem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. dispendix.com [dispendix.com]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
interpreting unexpected outcomes in DRI-C21041 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DRI-C21041, a small-molecule inhibitor of the CD40-CD40L interaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small-molecule inhibitor that targets the interaction between CD40L (CD154) on activated T cells and CD40 on antigen-presenting cells (APCs), such as B cells, macrophages, and dendritic cells.[1][2] By binding to CD40L, this compound blocks this critical co-stimulatory signal, which is essential for T cell activation, B cell proliferation and differentiation, and cytokine production.[2][3] This inhibition leads to an immunosuppressive effect.[4]
Q2: In what experimental models has this compound shown efficacy?
A2: this compound has demonstrated significant efficacy in murine models of islet transplantation and autoimmune type 1 diabetes (T1D).[1][5] Specifically, it has been shown to prolong the survival of islet allografts in both kidney subcapsular and anterior chamber of the eye (ACE) transplantation models.[1] In female NOD mice, a model for T1D, treatment with this compound reduced the incidence of diabetes.[5][6]
Q3: What is the selectivity profile of this compound?
A3: this compound has been shown to be selective for the CD40-CD40L interaction. It exhibits greater than 30-fold selectivity against other TNF superfamily protein-protein interactions, including OX40-OX40L, BAFFR-BAFF, and TNF-R1–TNFα.[1]
Troubleshooting Guide for Unexpected Outcomes
Issue 1: Lower than expected efficacy in an in vivo model.
-
Q: My in vivo experiment with this compound is showing minimal or no effect on the immune response. What are the potential causes?
-
A: Insufficient Dosing or Bioavailability: Ensure that the dosage and administration route are appropriate for your model. This compound has a reported half-life of approximately 10.8 hours in C57BL/6 mice when administered subcutaneously at 30 mg/kg.[1] Dosing frequency should be adjusted accordingly. For example, in islet allograft models, a twice-daily (b.i.d.) administration has been shown to be effective.[1]
-
A: Vehicle Formulation: The solubility and stability of this compound can be influenced by the vehicle. A 20% HPβCD (hydroxypropyl-β-cyclodextrin) solution has been successfully used for subcutaneous administration.[1] If you are using a different vehicle, consider performing a preliminary pharmacokinetic study to ensure adequate exposure.
-
A: Model-Specific Differences: The efficacy of this compound can vary between different experimental models and mouse strains. The immune response kinetics in your model may require an adjusted treatment window.
-
Issue 2: Inconsistent results in cell-based assays.
-
Q: I am observing high variability in my IC50 values for this compound in an NF-κB reporter assay. What could be the cause?
-
A: Cell Passage Number and Health: Use cells with a consistent and low passage number. High passage numbers can lead to phenotypic drift and altered signaling responses. Ensure cells are healthy and have high viability before starting the assay.
-
A: Reagent Quality and Consistency: The activity of recombinant CD40L can vary between lots and suppliers. Qualify each new lot of CD40L to ensure consistent stimulation. Ensure the this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles.
-
A: Assay Timing: The timing of this compound pre-incubation and the duration of CD40L stimulation are critical. Optimize these parameters for your specific cell line to achieve a robust and reproducible assay window.
-
Issue 3: Potential off-target effects or cytotoxicity.
-
Q: I am observing unexpected cell death in my cultures treated with this compound. Is this a known issue?
-
A: High Concentrations: While this compound has shown a lack of cytotoxicity at effective concentrations, very high doses may lead to off-target effects or cellular stress.[4] It is crucial to perform a dose-response curve to determine the optimal concentration that provides efficacy without inducing cytotoxicity.
-
A: Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture media is non-toxic. It is recommended to keep the final DMSO concentration below 0.5%.
-
A: Cell Line Sensitivity: Different cell lines may have varying sensitivities to small-molecule inhibitors. It is advisable to run a standard cytotoxicity assay (e.g., MTT or LDH release) in parallel with your functional assays to monitor cell health.
-
Data Summary Tables
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line / System | IC50 Value | Reference |
| CD40-CD40L Binding (ELISA) | Cell-free | 87 nM | [1] |
| NF-κB Activation | NF-κB Biosensor Cells | 10.3 µM | [1] |
| B-cell Activation | Primary Human B Lymphocytes | 13.2 µM | [1] |
Table 2: In Vivo Pharmacokinetics of this compound
| Parameter | Value | Species | Dosing | Reference |
| Half-life (t1/2) | 10.8 hours | C57BL/6 Mice | 30 mg/kg, s.c. | [1] |
Table 3: In Vivo Efficacy of this compound in Islet Allograft Models
| Model | Treatment Regimen | Outcome | Reference |
| Anterior Chamber of the Eye (ACE) | 12.5 mg/kg, b.i.d., s.c. | 80% graft survival at day 115 | [1] |
| Kidney Subcapsule | 12.5 mg/kg, b.i.d., s.c. | ~50% long-term graft survival | [1] |
Experimental Protocols
Protocol 1: NF-κB Reporter Assay for this compound Activity
-
Cell Culture: Culture NF-κB biosensor cells (e.g., HEK-Blue™ CD40L) according to the manufacturer's instructions.
-
Cell Plating: Seed the cells in a 96-well plate at a density that allows for optimal growth during the assay period.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO). Further dilute in cell culture medium to achieve the final desired concentrations.
-
Treatment: Add the diluted this compound or vehicle control to the appropriate wells.
-
Stimulation: After a pre-incubation period (e.g., 1 hour), add recombinant soluble CD40L to the wells to stimulate the cells. Include a non-stimulated control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 18-24 hours) at 37°C in a 5% CO2 incubator.
-
Detection: Measure the activity of the secreted reporter enzyme (e.g., SEAP) according to the manufacturer's protocol, typically by measuring absorbance at a specific wavelength.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a non-linear regression analysis.
Protocol 2: In Vivo Islet Allograft Survival Model (ACE)
-
Animal Models: Use DBA/2 mice as islet donors and C57BL/6 mice as recipients.
-
Islet Isolation: Isolate pancreatic islets from donor mice using collagenase digestion followed by density gradient purification.
-
Transplantation: Transplant a specified number of islet equivalents (e.g., 150 IEQ) into the anterior chamber of the eye of recipient mice.
-
Treatment Administration:
-
Prepare this compound in a suitable vehicle (e.g., 20% HPβCD).
-
Administer this compound (e.g., 12.5 mg/kg) or vehicle control subcutaneously (s.c.) twice daily (b.i.d.).
-
Begin treatment on day -1 relative to transplantation and continue for a specified duration (e.g., up to day 60).[1]
-
-
Monitoring:
-
Monitor the survival and function of the islet allografts using longitudinal volumetric analysis via imaging.
-
Monitor blood glucose levels in recipient mice to assess graft function.
-
-
Endpoint: The primary endpoint is the median survival time of the islet allografts. Graft rejection is defined by a significant loss of graft volume or return to a diabetic state.
Visualizations
Caption: Mechanism of action of this compound.
Caption: In Vitro NF-κB reporter assay workflow.
Caption: Troubleshooting logic for in vivo experiments.
References
- 1. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eledon.com [eledon.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitors of the CD40-CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small-molecule CD40-CD40L interaction inhibitors show promise in islet transplantation mouse models | BioWorld [bioworld.com]
Validation & Comparative
A Comparative Analysis of DRI-C21041 and DRI-C21095 in the Prevention of Type 1 Diabetes
A deep dive into the efficacy and mechanisms of two promising small-molecule inhibitors of the CD40-CD40L pathway.
In the landscape of preventative therapies for type 1 diabetes, two novel small-molecule inhibitors, DRI-C21041 and DRI-C21095, have emerged as significant contenders. Developed by researchers at the University of Miami's Diabetes Research Institute, these compounds target a critical immune checkpoint, the CD40-CD40L costimulatory pathway, offering a potential new avenue for modulating the autoimmune attack that characterizes type 1 diabetes.[1][2][3] This guide provides a comprehensive comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their therapeutic potential.
Mechanism of Action: Interrupting a Key Immune Dialogue
Both this compound and DRI-C21095 function as inhibitors of the protein-protein interaction between CD40 and its ligand, CD40L (also known as CD154).[1][2][4][5] This interaction is a cornerstone of the adaptive immune response. CD40 is typically expressed on the surface of antigen-presenting cells (APCs) such as B cells, macrophages, and dendritic cells. When an activated T helper cell expresses CD40L and engages with CD40 on an APC, it triggers a cascade of downstream signaling events. This "costimulatory" signal is essential for the full activation of the APC, leading to enhanced T cell proliferation, antibody production by B cells, and the secretion of pro-inflammatory cytokines.
In the context of type 1 diabetes, this pathway is implicated in the autoimmune destruction of insulin-producing pancreatic beta cells. By blocking the CD40-CD40L interaction, this compound and DRI-C21095 effectively act as immunomodulators, dampening the aberrant immune response.[1][2] Protein thermal shift assays have indicated that these small molecules likely exert their effect by binding to CD40L.[2]
Figure 1: Simplified signaling pathway of CD40-CD40L interaction and its inhibition by this compound and DRI-C21095.
Comparative Efficacy in Preclinical Models
The preventative potential of this compound and DRI-C21095 has been evaluated in non-obese diabetic (NOD) mice, a well-established animal model for autoimmune type 1 diabetes.
In Vitro Activity
Before moving to in vivo studies, the inhibitory activity of both compounds was quantified through various assays. DRI-C21095 demonstrated more potent inhibition of the CD40-CD40L binding in a cell-free ELISA assay and was more effective in a cell-based NF-κB activation assay.
| Assay Type | This compound (IC50) | DRI-C21095 (IC50) |
| Cell-Free ELISA (CD40-CD40L Binding) | 87 nM | 19 nM |
| NF-κB Biosensor Cell Assay | 10.3 µM | 6.0 µM |
| Primary Human B Lymphocyte Activation | 13.2 µM | Not Reported |
| Data sourced from Chuang, S.-T. et al. Front Immunol 2024.[2] |
In Vivo Diabetes Prevention
In a pivotal study, female NOD mice were treated with either this compound, DRI-C21095, or a vehicle control for a period of three months. The incidence of diabetes was monitored up to 40 weeks of age. The results clearly indicated a superior preventative effect of DRI-C21095 compared to this compound.
| Treatment Group | Diabetes Incidence | Median Diabetes-Free Survival |
| Vehicle Control | 80% | 26 weeks |
| This compound | 60% | 31 weeks |
| DRI-C21095 | 25% | Undetermined (>50% survival) |
| Data sourced from Chuang, S.-T. et al. Front Immunol 2024.[1][2] |
Experimental Protocols
In Vivo Diabetes Prevention Study in NOD Mice
A detailed methodology was crucial for the evaluation of these compounds in a preclinical setting.
Figure 2: Experimental workflow for the diabetes prevention study in NOD mice.
-
Animal Model: Female non-obese diabetic (NOD) mice were used as a spontaneous model of autoimmune diabetes.[2]
-
Treatment Regimen: Treatment was initiated at 5 weeks of age and continued until 18 weeks of age. This compound was administered subcutaneously (s.c.) at a dose of 12.5 mg/kg twice daily (b.i.d.), while DRI-C21095 was administered s.c. at 20 mg/kg b.i.d. The vehicle control group received a 20% hydroxypropyl-β-cyclodextrin (HPβCD) solution.[2]
-
Diabetes Monitoring: The onset of diabetes was monitored weekly by checking for glycosuria starting from 10 weeks of age. Upon detection of high glucose in the urine (hyperglycosuria), blood glucose levels were measured daily using a portable glucometer. An official diagnosis of diabetes was made based on sustained high blood glucose readings. Monitoring continued until the mice reached 40 weeks of age.[2]
Conclusion and Future Directions
Both this compound and DRI-C21095 demonstrate the therapeutic potential of small-molecule inhibition of the CD40-CD40L pathway in preventing type 1 diabetes. The available data strongly suggests that DRI-C21095 is the more potent of the two compounds in this specific application, significantly reducing the incidence of diabetes in a preclinical model.[1][2]
The development of orally bioavailable small-molecule immunomodulators like this compound and DRI-C21095 represents a significant advancement over antibody-based therapies, offering potential for improved safety, patient convenience, and better control due to shorter half-lives.[1][2] Further research will be necessary to fully elucidate their pharmacokinetic and pharmacodynamic profiles and to assess their long-term safety and efficacy in larger animal models before consideration for clinical trials in humans. These findings, however, pave the way for a promising new class of preventative treatments for type 1 diabetes.
References
- 1. Small-molecule CD40-CD40L interaction inhibitors show promise in islet transplantation mouse models | BioWorld [bioworld.com]
- 2. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news.med.miami.edu [news.med.miami.edu]
- 4. Design, Synthesis, and Evaluation of Novel Immunomodulatory Small Molecules Targeting the CD40⁻CD154 Costimulatory Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitors of the CD40-CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: DRI-C21041 vs. Anti-CD40L Monoclonal Antibodies in CD40L Blockade
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the small-molecule inhibitor DRI-C21041 and therapeutic anti-CD40L monoclonal antibodies, supported by experimental data and detailed methodologies.
The interaction between the CD40 ligand (CD40L, also known as CD154) and its receptor, CD40, is a critical co-stimulatory pathway essential for T-cell activation, B-cell differentiation, and overall adaptive immunity. Dysregulation of this pathway is implicated in various autoimmune diseases and allograft rejection, making it a prime therapeutic target. Blockade of this interaction has been approached through two principal modalities: small-molecule inhibitors and monoclonal antibodies. This guide provides a detailed comparison of this compound, a novel small-molecule inhibitor, and the class of anti-CD40L monoclonal antibodies, highlighting their mechanisms, performance data, and the evolution of antibody-based therapies.
At a Glance: Key Differences
| Feature | This compound (Small-Molecule Inhibitor) | Anti-CD40L Monoclonal Antibodies (mAbs) |
| Modality | Small Organic Molecule | Large Glycoprotein (Antibody) |
| Mechanism | Binds to CD40L, preventing its interaction with the CD40 receptor. | Bind to CD40L, blocking its interaction with the CD40 receptor. |
| Administration | Potential for oral administration. | Intravenous or subcutaneous injection. |
| Immunogenicity | Generally lower risk. | Potential for anti-drug antibody (ADA) formation. |
| Key Safety Concern | Off-target effects (selectivity is crucial). | Thromboembolic events (addressed in newer generations). |
| Manufacturing | Chemical synthesis, generally more cost-effective. | Complex biologic manufacturing. |
Performance Data: A Comparative Overview
Direct head-to-head clinical data is unavailable as this compound is in the preclinical stage. The following tables summarize key preclinical data for this compound and compare it with preclinical and clinical data for representative anti-CD40L monoclonal antibodies.
Table 1: In Vitro Potency
| Compound/Antibody | Assay Type | Target Species | IC50 / Kd | Source |
| This compound | CD40-CD40L Binding ELISA | N/A | 87 nM | [1] |
| This compound | CD40L-induced NF-κB Activation | Human | 10.3 µM | [1] |
| This compound | CD40L-induced B-cell Activation | Human | 13.2 µM | [1] |
| Dapirolizumab Pegol (DZP) | Cell-based Affinity Assay | Human | 7.9 pM (Kd) | [2] |
Table 2: Preclinical In Vivo Efficacy (Murine Islet Allograft Models)
| Treatment | Model | Dosing Regimen | Key Outcome | Source |
| This compound | C57BL/6 islets into diabetic DBA/2 mice (Kidney Capsule) | 12.5 mg/kg, s.c., twice daily for 30 days | ~50% of recipients maintained graft function long-term post-treatment. | [1] |
| This compound | DBA/2 islets into C57BL/6 mice (Anterior Chamber of Eye) | 12.5 mg/kg, s.c., twice daily for 60 days | 80% of recipients maintained graft integrity and function up to 115 days. | [1] |
| Anti-CD40L mAb (Clone: MR-1) | DBA/2 islets into C57BL/6 mice (Anterior Chamber of Eye) | 250 µ g/mouse (~10 mg/kg), on days -1, 0, 3, 7 | Prolonged graft survival, served as positive control. Reduced T-cell infiltration. | [1][3][4] |
Table 3: Profile of Representative Anti-CD40L Monoclonal Antibodies
| Antibody | Generation / Type | Key Feature | Clinical Status / Major Finding | Source |
| Ruplizumab (hu5c8) | 1st Gen / Humanized IgG1 | Standard Fc region | Development halted due to thromboembolic events linked to FcγRIIa-mediated platelet activation. | [5][6][7] |
| Dapirolizumab Pegol (DZP) | 2nd Gen / PEGylated Fab' | Fc-free; designed to eliminate Fc-mediated platelet activation. | Positive Phase 3 results in Systemic Lupus Erythematosus (SLE), meeting primary endpoints without thrombotic signals. | [2][8][9][10] |
| Tegoprubart (AT-1501) | 2nd Gen / Humanized IgG4 | Engineered Fc region with reduced binding to Fcγ receptors on platelets. | Demonstrated safety and efficacy in preclinical nonhuman primate transplant models and is in clinical trials for various indications. | [11][12][13] |
Mechanism of Action and Signaling Pathway
Both this compound and anti-CD40L antibodies function by inhibiting the interaction between CD40L on activated T-cells (and other cells like platelets) and the CD40 receptor on antigen-presenting cells (APCs) such as B-cells, macrophages, and dendritic cells. This blockade disrupts the critical co-stimulatory signal required for full immune activation.
The binding of CD40L to CD40 recruits TNF receptor-associated factors (TRAFs) to the cytoplasmic domain of CD40. This initiates downstream signaling cascades, most notably the canonical and non-canonical NF-κB pathways, which lead to the transcription of genes involved in immune cell activation, proliferation, survival, and cytokine production.[14][15] By preventing the initial CD40L-CD40 engagement, these inhibitors effectively suppress this entire downstream cascade.
References
- 1. sartorius.com [sartorius.com]
- 2. Phase 2, randomized, placebo-controlled trial of dapirolizumab pegol in patients with moderate-to-severe active systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruplizumab Overview - Creative Biolabs [creativebiolabs.net]
- 6. plateletservices.com [plateletservices.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. The Positive Topline Results From Phase III Study of UCB/Biogen's Dapirolizumab Pegol Brings a Ray of Hope in Systemic Lupus Erythematosus Therapeutic Space | DelveInsight [prnewswire.com]
- 9. UCB and Biogen Announce Positive Topline Results From Phase 3 Study of Dapirolizumab Pegol in Systemic Lupus Erythematosus and are Initiating Second Phase 3 Study in 2024 | UCB [ucb.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. eledon.com [eledon.com]
- 12. alsnewstoday.com [alsnewstoday.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | NF-kB’s contribution to B cell fate decisions [frontiersin.org]
- 15. NF-kB’s contribution to B cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling DRI-C21041: A Comparative Guide to CD40/CD40L Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of DRI-C21041, a small-molecule inhibitor of the CD40/CD40L interaction, with other therapeutic alternatives. Supported by experimental data, this document delves into the validation of this compound's inhibitory effects and its performance against other modulators of this critical immune checkpoint.
The CD40/CD40L (also known as CD154) signaling pathway is a cornerstone of the adaptive immune response, playing a pivotal role in the activation and function of various immune cells, including B cells, T cells, and antigen-presenting cells (APCs) like dendritic cells and macrophages.[1][2][3] Dysregulation of this pathway is implicated in a range of autoimmune diseases and transplant rejection, making it a compelling target for therapeutic intervention.[3][4][5] this compound has emerged as a promising small-molecule inhibitor targeting this interaction.[6][7]
Comparative Analysis of CD40/CD40L Inhibitors
This compound is part of a new generation of small-molecule inhibitors designed to offer a safer, more controllable, and patient-friendly alternative to antibody-based therapies.[7] The following tables present a comparative overview of this compound and other notable CD40/CD40L inhibitors.
| Inhibitor | Type | Mechanism of Action | Reported IC50 / Potency | Key Features |
| This compound | Small Molecule | Binds to CD40L, inhibiting its interaction with CD40.[6][8] | 87 nM (cell-free ELISA); 10.3 µM (NF-κB biosensor cells); 13.2 µM (primary human B lymphocytes).[6][8] | Orally bioavailable potential, shorter half-life for better control, less immunogenic than antibodies.[7][9] |
| DRI-C21095 | Small Molecule | Binds to CD40L, inhibiting its interaction with CD40.[6][8] | 19 nM (cell-free ELISA); 6.0 µM (NF-κB biosensor cells).[6][8] | Higher potency in cell-free assays compared to this compound.[6][8] |
| Iscalimab (CFZ533) | Monoclonal Antibody (Fc-silenced) | Binds to CD40, blocking the interaction with CD40L.[6][8] | Not specified in the provided results. | Non-depleting antibody designed to reduce the risk of thromboembolic events.[6][8] |
| Dapirolizumab Pegol | PEGylated Fab' fragment | Binds to CD40L, preventing its interaction with CD40.[10] | Not specified in the provided results. | Lacks the Fc region to minimize the risk of platelet activation and thromboembolism.[10] |
| Toralizumab (IDEC-131) | Humanized Monoclonal Antibody | Targets CD40L.[11] | Not specified in the provided results. | Investigated for autoimmune conditions like multiple sclerosis.[11] |
| Peptide Inhibitors | Peptide | Can target either CD40 or CD40L to block their interaction.[5] | Not specified in the provided results. | Potential for high specificity and reduced immunogenicity compared to full antibodies.[5] |
In Vivo Efficacy: this compound in Preclinical Models
Preclinical studies have demonstrated the in vivo therapeutic potential of this compound in models of islet transplantation and type 1 diabetes.[6][7][12]
| Model | This compound Dosing | Outcome | Comparison |
| Islet Allograft Transplantation (under kidney capsule) | 12.5 mg/kg, b.i.d. | Significantly prolonged survival and function of islet allografts in approximately 50% of recipients long after treatment cessation.[6] | Efficacy was dose-dependent and comparable to the anti-CD40L monoclonal antibody MR-1 at a dose of ~10 mg/kg.[6] |
| Islet Allograft Transplantation (anterior chamber of the eye) | 12.5 mg/kg, b.i.d. | 80% of recipients maintained structural integrity and function of islet allografts for up to 115 days.[6] | Vehicle-treated controls rejected grafts with a median of 28 days.[6] |
| Type 1 Diabetes Prevention (NOD mice) | Not specified in the provided results. | A 3-month treatment reduced the incidence of diabetes from 80% to 60%.[7][12] | DRI-C21095 showed a greater reduction in diabetes incidence to 25%.[7][12] |
The CD40/CD40L Signaling Pathway and Inhibition
The interaction between CD40 on antigen-presenting cells and CD40L on activated T cells initiates a cascade of downstream signaling events crucial for immune activation. This includes the recruitment of TNF receptor-associated factors (TRAFs) which, in turn, activate pathways such as NF-κB and MAPKs.[1] this compound and other inhibitors block this initial interaction, thereby preventing the downstream signaling required for a full-fledged immune response.
Caption: Inhibition of the CD40/CD40L signaling pathway by this compound.
Experimental Protocols for Validation
The inhibitory effect of this compound on the CD40/CD40L interaction has been validated through a series of in vitro and in vivo experiments.
In Vitro Assays
-
Cell-Free ELISA: This assay quantifies the direct inhibition of the CD40-CD40L binding. Recombinant human CD40 is coated on an ELISA plate, followed by the addition of biotinylated human CD40L in the presence of varying concentrations of the inhibitor. The extent of binding is detected using a streptavidin-enzyme conjugate and a colorimetric substrate. The IC50 value is then determined from the dose-response curve.
-
NF-κB Reporter Assay: HEK 293 cells engineered to express human CD40 and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter are used. Stimulation with CD40L activates the NF-κB pathway, leading to SEAP expression. The inhibitory effect of this compound is measured by the reduction in SEAP activity in a dose-dependent manner.[5]
-
Primary Human B Lymphocyte Activation Assay: Primary human B cells are stimulated with CD40L to induce proliferation and activation. The inhibitory activity of this compound is assessed by measuring the reduction in B cell proliferation, typically through assays like BrdU incorporation or cell counting, in the presence of the compound.
Caption: General experimental workflow for validating this compound's efficacy.
In Vivo Models
-
Islet Allograft Transplantation: To assess the immunosuppressive potential of this compound, pancreatic islets from a donor mouse strain are transplanted into a recipient mouse strain with a different major histocompatibility complex (MHC).[6] The recipients are treated with this compound, a vehicle control, or a positive control (e.g., an anti-CD40L antibody).[6] The survival and function of the transplanted islets are monitored over time by measuring blood glucose levels.[6]
-
Non-Obese Diabetic (NOD) Mouse Model: This model is used to evaluate the ability of this compound to prevent the onset of autoimmune type 1 diabetes.[6] Female NOD mice, which spontaneously develop diabetes, are treated with this compound over a prolonged period.[7][12] The incidence of diabetes is monitored and compared to that in untreated control mice.[7][12]
References
- 1. Molecular mechanism and function of CD40/CD40L engagement in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adipogen.com [adipogen.com]
- 3. CD40/CD40 LIGAND INTERACTIONS IN IMMUNE RESPONSES AND PULMONARY IMMUNITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule CD40-CD40L interaction inhibitors show promise in islet transplantation mouse models | BioWorld [bioworld.com]
- 8. Frontiers | Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. What are the new molecules for CD40L inhibitors? [synapse.patsnap.com]
- 11. What CD40L inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 12. Small-molecule inhibitors of the CD40-CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PubMed [pubmed.ncbi.nlm.nih.gov]
DRI-C21041: A Comparative Analysis Against Standard Immunosuppressive Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel small-molecule inhibitor DRI-C21041 with standard immunosuppressive drugs. The document summarizes key efficacy data from preclinical studies, details experimental methodologies, and visualizes relevant biological pathways and workflows to support informed research and development decisions.
Executive Summary
This compound is a small-molecule inhibitor targeting the CD40-CD40L costimulatory protein-protein interaction, a critical pathway in immune activation. Preclinical studies have demonstrated its potential as a potent immunomodulatory agent in models of islet transplantation and type 1 diabetes. This guide compares the available efficacy data for this compound with that of established immunosuppressive agents, such as methotrexate (B535133) and anti-TNF biologics, in relevant autoimmune disease models. While direct head-to-head preclinical comparisons are not yet available, this document aims to provide a comprehensive overview based on existing data to highlight the potential of this compound as a therapeutic alternative.
Mechanism of Action: Targeting the CD40-CD40L Immune Checkpoint
This compound functions by inhibiting the interaction between CD40, a receptor expressed on antigen-presenting cells (APCs) like B cells and macrophages, and its ligand, CD40L (CD154), which is primarily expressed on activated T cells.[1] This interaction is a crucial costimulatory signal for T cell activation, B cell proliferation and differentiation, and the secretion of pro-inflammatory cytokines. By blocking this pathway, this compound can suppress the immune response, making it a promising candidate for treating autoimmune diseases and preventing transplant rejection.[1][2][3]
Standard immunosuppressive drugs, in contrast, have different mechanisms of action. Methotrexate, a widely used disease-modifying antirheumatic drug (DMARD), interferes with folate metabolism, leading to the inhibition of purine (B94841) and pyrimidine (B1678525) synthesis and subsequently suppressing the proliferation of lymphocytes and other immune cells. Anti-TNF biologics, such as etanercept and adalimumab, are monoclonal antibodies or fusion proteins that bind to and neutralize Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.
Comparative Efficacy Data
The following tables summarize the preclinical efficacy of this compound in models of islet transplantation and type 1 diabetes, and the efficacy of standard immunosuppressive drugs in a collagen-induced arthritis (CIA) model, a common preclinical model for rheumatoid arthritis.
Table 1: Efficacy of this compound in Preclinical Models
| Model | Species | Treatment Group | Dosage | Primary Outcome | Result | Reference |
| Islet Allotransplantation (under kidney capsule) | Mouse (C57BL/6) | This compound | 12.5 mg/kg b.i.d. | Allograft Survival | ~50% survival long after treatment termination | [1] |
| Islet Allotransplantation (anterior chamber of the eye) | Mouse (C57BL/6) | This compound | 12.5 mg/kg b.i.d. | Allograft Survival | 80% of recipients maintained graft integrity and function up to 115 days post-transplant | [1] |
| Non-Obese Diabetic (NOD) Mouse Model | Mouse (NOD) | This compound | 3-month treatment | Diabetes Incidence | Reduced from 80% (control) to 60% | [1][4] |
Table 2: Efficacy of Standard Immunosuppressive Drugs in Collagen-Induced Arthritis (CIA) Mouse Model
| Drug | Species | Dosage | Primary Outcome | Result | Reference |
| Methotrexate | Mouse (DBA/1) | 1 mg/kg, every 2 days | Mean Arthritis Score | Significant reduction in arthritis score compared to vehicle | |
| Etanercept (Anti-TNF) | Mouse (BALB/c - CAIA model) | Not specified | Clinical Arthritis Score | Potent inhibition of inflammatory response | |
| Adalimumab (Anti-TNF) | Mouse (humanized model of UC) | Not specified | Clinical and Colon Score | Significant reduction in clinical and colon scores |
Note: The data presented in Table 2 is derived from various sources and is intended to provide a general representation of the efficacy of these drugs in a relevant preclinical model. Direct comparison with this compound is challenging due to differences in the models and experimental designs.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the data.
Islet Allotransplantation in Mice
Objective: To assess the efficacy of this compound in prolonging the survival of transplanted pancreatic islets from a donor mouse to a recipient mouse of a different strain.
Protocol:
-
Islet Isolation: Pancreatic islets are isolated from donor DBA/2 mice through enzymatic digestion of the pancreas followed by purification on a density gradient.
-
Recipient Preparation: C57BL/6 recipient mice are rendered diabetic through a single high-dose injection of streptozotocin (B1681764) (STZ).
-
Transplantation: A known number of isolated islets (typically 500 islet equivalents) are transplanted under the kidney capsule or into the anterior chamber of the eye of the anesthetized diabetic recipient mice.
-
Treatment: this compound is administered to the recipient mice, typically via subcutaneous injection, at a specified dose (e.g., 12.5 mg/kg twice daily) for a defined period. A control group receives a vehicle solution.
-
Monitoring: Blood glucose levels of the recipient mice are monitored regularly. Graft function is defined by the maintenance of normoglycemia. Graft rejection is defined by a return to hyperglycemia.
-
Endpoint Analysis: The primary endpoint is the median survival time of the islet allografts. Histological analysis of the graft site can be performed to assess immune cell infiltration.
Non-Obese Diabetic (NOD) Mouse Model
Objective: To evaluate the potential of this compound to prevent or delay the onset of spontaneous autoimmune diabetes.
Protocol:
-
Animal Model: Female NOD mice, which spontaneously develop autoimmune diabetes, are used.
-
Treatment Initiation: Treatment with this compound or a vehicle control is initiated at a pre-diabetic age (e.g., 4-5 weeks of age).
-
Drug Administration: The drug is administered over a prolonged period (e.g., 3 months).
-
Diabetes Monitoring: The incidence of diabetes is monitored by weekly or bi-weekly measurement of blood glucose levels. A mouse is considered diabetic after two consecutive readings above a predetermined threshold (e.g., 250 mg/dL).
-
Endpoint Analysis: The primary endpoint is the cumulative incidence of diabetes over time. Pancreatic tissue can be collected for histological analysis of insulitis (inflammation of the islets).
Collagen-Induced Arthritis (CIA) in Mice
Objective: To induce an autoimmune arthritis that mimics human rheumatoid arthritis to test the efficacy of immunosuppressive drugs.
Protocol:
-
Animal Strain: Genetically susceptible mouse strains, such as DBA/1, are used.
-
Immunization: Mice are immunized at the base of the tail with an emulsion of type II collagen (e.g., bovine or chicken) and Complete Freund's Adjuvant (CFA).
-
Booster Immunization: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days after the primary immunization.
-
Arthritis Development: Arthritis typically develops 4 to 5 weeks after the initial immunization.
-
Treatment: Test compounds (e.g., methotrexate, anti-TNF biologics) are administered at the onset of clinical signs of arthritis.
-
Clinical Assessment: The severity of arthritis is evaluated using a clinical scoring system that assesses paw swelling and inflammation.
-
Endpoint Analysis: The primary endpoint is the mean arthritis score over time. Histological analysis of the joints is performed to assess inflammation, cartilage destruction, and bone erosion.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a preclinical efficacy study of an immunomodulatory compound in an animal model of autoimmune disease.
Conclusion
This compound demonstrates significant efficacy in preclinical models of islet allograft survival and prevention of autoimmune diabetes by targeting the CD40-CD40L costimulatory pathway. While direct comparative data against standard immunosuppressive drugs like methotrexate and anti-TNF biologics in a single, unified preclinical model is currently lacking, the existing evidence suggests that this compound holds promise as a novel therapeutic agent with a distinct mechanism of action. Further head-to-head comparative studies in relevant autoimmune disease models, such as collagen-induced arthritis, are warranted to definitively establish its therapeutic potential relative to the current standard of care. The detailed experimental protocols provided herein offer a framework for conducting such pivotal studies.
References
- 1. Head-to-head study of oxelumab and adalimumab in a mouse model of ulcerative colitis based on NOD/Scid IL2Rγnull mice reconstituted with human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CD40–CD40L Dyad in Experimental Autoimmune Encephalomyelitis and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Cross-Validation of DRI-C21041 Activity in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the small molecule inhibitor DRI-C21041, focusing on its activity in inhibiting the CD40-CD40L interaction. While specific cross-validation data for this compound across a wide range of cell lines is not extensively available in public literature, this document summarizes the existing data, compares its performance with other CD40-CD40L inhibitors, and provides detailed experimental protocols for key assays to facilitate further research and validation.
Introduction to this compound and the CD40-CD40L Pathway
This compound is a small molecule inhibitor designed to block the interaction between CD40 and its ligand, CD40L (also known as CD154). This interaction is a critical co-stimulatory signal in the immune system, playing a pivotal role in the activation and function of various immune cells, including B cells, T cells, and antigen-presenting cells (APCs).[1][2][3] Dysregulation of the CD40-CD40L pathway is implicated in the pathogenesis of autoimmune diseases and certain cancers, making it a prime target for therapeutic intervention.[4][5]
Mechanism of Action of this compound
This compound functions by binding to CD40L, thereby preventing its engagement with the CD40 receptor. This blockade disrupts the downstream signaling cascade that leads to immune cell activation, proliferation, and cytokine production. The intended therapeutic effect is to modulate the immune response in autoimmune conditions and to inhibit the growth and survival of cancer cells that rely on CD40 signaling.
Caption: this compound inhibits the interaction between CD40L on T cells and CD40 on APCs.
Quantitative Data on this compound Activity
Currently available data on this compound focuses on its activity in immune cell-based assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Assay Type | Cell Line/System | IC50 (µM) | Reference |
| NF-κB Reporter Assay | NF-κB biosensor cells | 10.3 | [4] |
| B Cell Activation | Primary human B lymphocytes | 13.2 | [4] |
Comparative Analysis with Other CD40-CD40L Inhibitors and Cross-Validation in Other Cell Lines
A comprehensive cross-validation of this compound in a broad panel of cell lines has not been published. However, the activity of other inhibitors targeting the CD40-CD40L pathway in various cancer and autoimmune-relevant cell lines can provide a framework for future validation studies of this compound.
Cancer Cell Lines:
The CD40 receptor is expressed on a variety of cancer cells, and its activation can have dual roles, either promoting or inhibiting tumor growth depending on the cancer type.[6][7]
| Cancer Type | Cell Lines | Effect of CD40/CD40L Inhibition |
| Ovarian Cancer | OVCAR-3, SKOV-3 | Inhibition of cell growth and induction of apoptosis by anti-CD40 agonist antibody.[8] |
| Colon Cancer | HCT-116, SW480 | CD40L treatment inhibited proliferation and induced apoptosis.[6] |
| Breast Cancer | MCF-7, MDA-MB-231 | CD40L can induce resistance to chemotherapy.[7] |
| Gastric Cancer | AGS, BGC-823 | Soluble CD40L inhibited cell proliferation and induced apoptosis. |
Cell Lines Relevant to Autoimmune Diseases:
The primary targets in autoimmune diseases are immune cells. Therefore, cell lines representing different immune cell lineages are crucial for evaluating inhibitors.
| Cell Line | Cell Type | Relevance |
| Jurkat | T lymphocyte | T-cell activation and signaling studies. |
| Ramos | B lymphocyte | B-cell activation, proliferation, and antibody production. |
| THP-1 | Monocyte/Macrophage | Antigen presentation and inflammatory cytokine production. |
| U937 | Monocyte/Macrophage | Phagocytosis and inflammatory responses. |
Further studies are warranted to evaluate the activity of this compound in these and other relevant cell lines to establish a comprehensive profile of its efficacy and selectivity.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation and comparison of this compound.
CD40-CD40L Binding Assay (TR-FRET)
This assay is designed to quantify the direct inhibition of the CD40 and CD40L interaction by a small molecule inhibitor.
Caption: Workflow for a TR-FRET-based CD40-CD40L binding assay.
Materials:
-
Recombinant human CD40 (biotinylated)
-
Recombinant human CD40L
-
Terbium-labeled donor (e.g., anti-His antibody if CD40L is His-tagged)
-
Dye-labeled acceptor (e.g., streptavidin-d2)
-
Assay Buffer
-
This compound
-
384-well low-volume white plates
-
TR-FRET-compatible plate reader
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add 2 µL of this compound dilutions or vehicle control.
-
Add 4 µL of a solution containing recombinant CD40L to each well.
-
Add 4 µL of a solution containing biotinylated recombinant CD40 to each well.
-
Incubate the plate at room temperature for 90 minutes.
-
Add 5 µL of the Terbium-labeled donor and 5 µL of the dye-labeled acceptor to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after a time delay.
-
Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.
NF-κB Reporter Assay
This cell-based assay measures the inhibition of CD40L-induced NF-κB activation.
Materials:
-
A cell line stably expressing an NF-κB-driven luciferase reporter gene (e.g., HEK293-NF-κB-luc)
-
Cell culture medium
-
Recombinant human soluble CD40L (sCD40L)
-
This compound
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed the NF-κB reporter cells in a 96-well plate and incubate overnight.
-
The next day, treat the cells with serial dilutions of this compound for 1 hour.
-
Stimulate the cells with a pre-determined optimal concentration of sCD40L for 6-8 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the data to untreated controls and calculate the IC50 value.
T-Cell Proliferation Assay
This assay assesses the ability of this compound to inhibit T-cell proliferation in response to an allogeneic stimulus.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two different healthy donors
-
RPMI 1640 medium supplemented with 10% fetal bovine serum
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
This compound
-
96-well round-bottom plates
-
Flow cytometer
Protocol:
-
Isolate PBMCs from two donors (responder and stimulator).
-
Label the responder PBMCs with CFSE.
-
Irradiate or treat the stimulator PBMCs with mitomycin C to prevent their proliferation.
-
In a 96-well plate, co-culture the CFSE-labeled responder cells with the stimulator cells at a 1:1 ratio.
-
Add serial dilutions of this compound to the co-cultures.
-
Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Analyze the cells by flow cytometry, gating on the T-cell populations and measuring the dilution of the CFSE signal as an indicator of proliferation.
-
Calculate the percentage of inhibition of proliferation for each concentration of this compound.
Conclusion
This compound is a promising inhibitor of the CD40-CD40L interaction with demonstrated activity in immune cell-based assays. To fully characterize its therapeutic potential, further cross-validation in a broader range of cell lines, including various cancer and immune cell types, is essential. The protocols provided in this guide offer a standardized approach for these validation studies, enabling a comprehensive comparison of this compound with other modulators of the CD40-CD40L pathway. This will ultimately aid in the identification of the most promising therapeutic candidates for relevant diseases.
References
- 1. primo.rollins.edu [primo.rollins.edu]
- 2. What CD40L inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. news-medical.net [news-medical.net]
- 4. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD40/CD40L Inhibitors Market on Growth Trajectory Driven by Advancements in Autoimmune and Cancer Therapeutics | DelveInsight [prnewswire.com]
- 6. Regulation of CD40 signaling in colon cancer cells and its implications in clinical tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Expression of CD40 and growth-inhibitory activity of CD40 agonist in ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of DRI-C21041 and Other Small Molecule Inhibitors of the CD40-CD40L Pathway
A detailed examination of DRI-C21041, a promising small molecule inhibitor targeting the CD40-CD40L protein-protein interaction, reveals its potential in immunomodulatory therapies. This guide provides a comparative analysis of this compound with other inhibitors of the same pathway, supported by experimental data, detailed protocols, and visual diagrams to aid researchers, scientists, and drug development professionals.
This compound is a novel small molecule inhibitor that disrupts the interaction between CD40 and its ligand, CD40L (also known as CD154).[1][2] This interaction is a critical co-stimulatory signal in the activation of the immune system, and its blockade has shown therapeutic potential in autoimmune diseases and transplantation.[1][3] this compound, along with its analogue DRI-C21095, has been developed and investigated for its ability to prolong islet allograft survival and prevent the onset of type 1 diabetes in preclinical models.[1][4][5]
Quantitative Performance Analysis
The efficacy of this compound and its counterparts has been evaluated in various in vitro and in vivo assays. The following tables summarize the key quantitative data available for these inhibitors.
| Inhibitor | Assay Type | Target | IC50 Value | Reference |
| This compound | Cell-free ELISA | CD40-CD40L Binding | 87 nM | [1] |
| NF-κB Biosensor Cells | CD40L-induced Activation | 10.3 µM | [1] | |
| Primary Human B Lymphocytes | CD40L-induced Activation | 13.2 µM | [1] | |
| DRI-C21095 | Cell-free ELISA | CD40-CD40L Binding | 19 nM | [1] |
| NF-κB Biosensor Cells | CD40L-induced Activation | 6.0 µM | [1] | |
| DRI-C21045 | Cell-based Assays | CD40L-induced Activation | Low micromolar range | [6][7] |
In Vivo Efficacy
In a murine model of type 1 diabetes (female NOD mice), treatment with this compound and DRI-C21095 for three months demonstrated a significant reduction in the incidence of the disease.
| Treatment Group | Diabetes Incidence | Reference |
| Control | 80% | [1][2][8] |
| This compound | 60% | [1][2][8] |
| DRI-C21095 | 25% | [1][2][8] |
Other Inhibitors of the CD40-CD40L Pathway
While this compound is a promising small molecule inhibitor, the CD40-CD40L pathway is also a target for several antibody-based therapeutics currently in clinical development for various autoimmune indications. These include:
-
Frexalimab (SAR441344, INX-021)
-
Tegoprubart (AT-1501)
-
TNX-1500
-
Dazodalibep (HZN-4920, VIB4920)
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CD40-CD40L signaling pathway and a general workflow for evaluating inhibitor efficacy.
Caption: The CD40-CD40L signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for the evaluation of small molecule inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies used in the evaluation of this compound.
Cell-Free ELISA for CD40-CD40L Binding Inhibition
This assay quantifies the ability of an inhibitor to block the direct interaction between CD40 and CD40L proteins.
-
Plate Coating: Recombinant human CD40 protein is immobilized on the surface of a microtiter plate.
-
Inhibitor Incubation: A fixed concentration of recombinant human CD40L is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound).
-
Binding Reaction: The inhibitor/CD40L mixture is added to the CD40-coated plate, allowing for the binding of uninhibited CD40L to CD40.
-
Detection: A specific antibody against CD40L, conjugated to an enzyme (e.g., horseradish peroxidase), is added. The subsequent addition of a substrate results in a colorimetric reaction.
-
Data Analysis: The intensity of the color, measured by a spectrophotometer, is inversely proportional to the inhibitory activity of the compound. IC50 values are calculated from the dose-response curves.
NF-κB Reporter Gene Assay
This cell-based assay measures the functional consequence of CD40-CD40L signaling, which includes the activation of the NF-κB transcription factor.
-
Cell Line: A human cell line (e.g., HEK293) is engineered to express the human CD40 receptor and a reporter gene (e.g., luciferase or secreted alkaline phosphatase) under the control of an NF-κB response element.
-
Inhibitor Treatment: The cells are pre-incubated with various concentrations of the inhibitor.
-
Stimulation: The cells are then stimulated with a soluble form of human CD40L to activate the CD40 signaling pathway.
-
Reporter Gene Measurement: After a suitable incubation period, the expression of the reporter gene is quantified. For a luciferase reporter, a luminometer is used to measure light output.
-
Data Analysis: The reduction in reporter gene expression in the presence of the inhibitor is used to determine the IC50 value.
Inhibition of Alloantigen-Induced T Cell Expansion
This in vivo assay assesses the immunosuppressive potency of the inhibitors.
-
Alloantigen Challenge: Splenocytes from a donor mouse strain (e.g., DBA/2) are injected into the footpad of a recipient mouse strain (e.g., Balb/c). This induces a local immune response and T cell expansion in the draining lymph node.
-
Inhibitor Administration: The recipient mice are treated with the test inhibitor or a vehicle control.
-
Lymph Node Analysis: After a few days, the draining popliteal lymph node is harvested, and the total number of cells is counted.
-
Data Analysis: The ability of the inhibitor to reduce the increase in cell number in the draining lymph node compared to the vehicle control is a measure of its in vivo immunosuppressive activity.[6]
Synthesis of this compound
The synthesis of this compound is a three-step process that involves two amide couplings and one hydrogenation. The general procedure starts with the amide coupling of a commercially available amine and acid to form a nitro derivative. This is followed by a hydrogenation step to produce an amine derivative, which then undergoes a second amide coupling to yield the final compound.[6]
References
- 1. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule CD40-CD40L interaction inhibitors show promise in islet transplantation mouse models | BioWorld [bioworld.com]
- 3. eledon.com [eledon.com]
- 4. news.med.miami.edu [news.med.miami.edu]
- 5. Small-molecule inhibitors of the CD40-CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-Molecule Inhibitors of the CD40-CD40L Costimulatory Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models [frontiersin.org]
Validating the Long-Term Efficacy of DRI-C21041 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term efficacy of DRI-C21041, a novel small-molecule inhibitor of the CD40-CD40L interaction, with alternative treatments for Type 1 Diabetes (T1D) and islet transplantation. The content is based on available preclinical and clinical data, offering an objective analysis to inform further research and development in this critical therapeutic area.
Executive Summary
This compound is a promising therapeutic candidate designed to modulate the immune response by targeting the CD40-CD40L checkpoint, a key pathway in the rejection of transplanted cells and autoimmune attacks in T1D.[1] Preclinical studies in murine models have demonstrated its potential in prolonging islet allograft survival and preventing the onset of T1D. This guide compares the performance of this compound with its direct analogue, DRI-C21095, the anti-CD40L antibody Tegoprubart, and standard-of-care immunosuppressive regimens.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from preclinical and clinical studies to facilitate a clear comparison of the long-term efficacy of this compound and its alternatives.
Table 1: Preclinical Efficacy in Islet Allograft Survival (Murine Models)
| Treatment | Model | Graft Survival Rate | Duration of Study | Key Findings |
| This compound | Under the kidney capsule | ~50% | >60 days post-treatment | Significantly prolonged graft survival long after treatment cessation.[2] |
| This compound | Anterior chamber of the eye | 80% | 115 days post-transplant | Maintained structural integrity and function of islet allografts.[2] |
| DRI-C21095 | Under the kidney capsule | ~50% | >60 days post-treatment | Efficacy comparable to this compound at a higher dose.[2] |
| Vehicle Control | Under the kidney capsule | 0% | Median rejection at 28 days | Rapid rejection of allografts.[2] |
| Anti-CD40L Antibody (MR-1) | Under the kidney capsule | Not specified | Not specified | Used as a positive control, demonstrating the validity of the therapeutic target.[2] |
Table 2: Preclinical Efficacy in T1D Prevention (NOD Mice)
| Treatment | Diabetes Incidence | Duration of Treatment | Key Findings |
| This compound | Reduced from 80% to 60% | 3 months | Demonstrated a preventive effect on the development of T1D.[2] |
| DRI-C21095 | Reduced from 80% to 25% | 3 months | Showed a more potent preventive effect compared to this compound.[2] |
| Untreated Control | 80% | N/A | High spontaneous incidence of T1D.[2] |
Table 3: Clinical Efficacy of Tegoprubart (Anti-CD40L Antibody) in Islet Transplantation
| Outcome | Result | Duration of Follow-up | Key Findings |
| Insulin (B600854) Independence | Achieved in all 6 initial participants | >15 months for the first patient | Maintained stable blood glucose control without the need for insulin injections.[3] |
| HbA1c Levels | Maintained below 6% | >1 year for the first three patients | Excellent glycemic control.[3] |
| Safety | Generally well-tolerated, no serious infections or thromboembolic events | Ongoing | Favorable safety profile compared to traditional immunosuppressants.[3] |
Table 4: Efficacy of Standard Immunosuppressive Drugs in Islet Transplantation
| Treatment Regimen | Insulin Independence Rate (1 year) | Long-term Graft Function | Key Side Effects |
| Tacrolimus-based (e.g., Edmonton Protocol) | ~50-60% | Gradual decline over several years | Nephrotoxicity, neurotoxicity, diabetogenic effects.[4][5] |
| Sirolimus and low-dose Tacrolimus | 52.1% at day 365 | Declining function over time | Similar to tacrolimus-based regimens.[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Islet Allotransplantation in Murine Models
-
Animal Models: C57BL/6 mice as recipients and DBA/2 mice as donors (full MHC mismatch).[2]
-
Transplantation Sites:
-
Treatment Administration:
-
Endpoint: Graft rejection was defined as a rise in blood glucose levels above a predetermined threshold.
T1D Prevention in Non-Obese Diabetic (NOD) Mice
-
Animal Model: Female NOD mice, which spontaneously develop autoimmune diabetes.[2]
-
Treatment Administration:
-
This compound and DRI-C21095: Administered for 3 months.[2]
-
-
Endpoint: The incidence of diabetes was monitored by regular blood glucose measurements.
Clinical Trial of Tegoprubart in Islet Transplantation
-
Study Population: Patients with "brittle" Type 1 Diabetes experiencing unstable blood sugar levels.[6]
-
Procedure: Donor islets were infused into the patient's liver via a minimally invasive procedure.[1][6]
-
Immunosuppression Regimen: Tegoprubart-based, tacrolimus-free.[3]
-
Endpoints: Insulin independence, HbA1c levels, and safety and tolerability of the treatment.[3]
Mandatory Visualizations
Signaling Pathway
Caption: Inhibition of the CD40-CD40L interaction by this compound.
Experimental Workflow: Islet Transplantation Model
Caption: Workflow for preclinical evaluation of this compound in islet transplantation.
Logical Relationship: Therapeutic Approaches
Caption: Comparative landscape of therapeutic strategies.
References
- 1. diabetesresearch.org [diabetesresearch.org]
- 2. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. investing.com [investing.com]
- 4. Pancreatic islet transplantation: toward definitive treatment for diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pancreatic islet transplantation: current advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preventing rejection in pancreatic islet transplant - UChicago Medicine [uchicagomedicine.org]
Assessing the Specificity of DRI-C21041 for the CD40L Protein: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The interaction between the co-stimulatory receptor CD40 and its ligand CD40L (CD154) is a critical checkpoint in the adaptive immune response. Its dysregulation is implicated in various autoimmune diseases and transplant rejection, making it a key target for therapeutic intervention. This guide provides a comparative analysis of DRI-C21041, a small-molecule inhibitor of the CD40-CD40L interaction, against other notable alternatives. The following sections detail the specificity and performance of these molecules, supported by experimental data and protocols, to aid in the selection of the most appropriate research tools and potential therapeutic candidates.
Performance Comparison of CD40/CD40L Interaction Inhibitors
The efficacy and specificity of various molecules targeting the CD40/CD40L pathway are summarized below. This compound is a small molecule designed to inhibit this protein-protein interaction. Its performance is compared with other small molecules, as well as biologic-based inhibitors such as monoclonal antibodies and a fusion protein.
| Molecule | Type | Target | Affinity (Kd) | Potency (IC50 / EC50) | Selectivity |
| This compound | Small Molecule | CD40L[1] | Not Reported | Cell-free ELISA: 87 nM[2][3] NF-κB Activation: 10.3 µM[2][3] B-cell Proliferation: 13.2 µM[2][3] | >30-fold selectivity vs. OX40–OX40L, BAFFR–BAFF, and TNF-R1–TNFα for the compound class[1] |
| DRI-C21095 | Small Molecule | CD40L[1] | Not Reported | Cell-free ELISA: 19 nM[2][3] NF-κB Activation: 6.0 µM[2][3] | >30-fold selectivity vs. OX40–OX40L, BAFFR–BAFF, and TNF-R1–TNFα for the compound class |
| Lucatumumab | Monoclonal Antibody | CD40[4] | 0.5 nM[4] | ADCC in B-CLL cells: ED50 of 14 pM[5] Binding to CD40: EC50 of 4.606 ng/mL[5] | Not explicitly reported |
| Iscalimab (CFZ-533) | Monoclonal Antibody | CD40[6] | 0.3 nM[6] | rCD154-induced TNF production: 0.04 µg/mL[6] rCD154-induced PBMC proliferation: 0.01-0.03 µg/mL[6] Binding to CD40 on B-cells: EC50 of ~0.2 µg/mL[6] | Specific for the CD40-CD40L pathway[7] |
| Tegoprubart | Monoclonal Antibody | CD40L[1] | 4.923 x 10-10 M[1] | Binding to CD40L: EC50 of 4.211 ng/mL[1] | High affinity for CD40 Ligand[8] |
| Dazodalibep (MEDI 4920) | Fusion Protein | CD40L[9] | Not Reported | Not Reported | Targets CD40L to inhibit co-stimulatory signals[9] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to assess the specificity of these inhibitors, the following diagrams illustrate the CD40L-CD40 signaling pathway and the general workflows of key experimental assays.
Caption: CD40L-CD40 signaling cascade and point of inhibition by this compound.
Caption: General workflows for assessing inhibitor potency and function.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to characterize this compound and its alternatives.
Cell-Free CD40-CD40L Binding Inhibition ELISA
This assay quantifies the ability of an inhibitor to block the interaction between CD40 and CD40L in a cell-free system.
-
Coating: 96-well microplates are coated with recombinant human CD40L and incubated overnight at 4°C. Plates are then washed and blocked.
-
Inhibitor Addition: Serial dilutions of this compound or other test compounds are added to the wells and incubated for a specified period.
-
CD40 Addition: Biotinylated recombinant human CD40 is added to the wells and incubated to allow binding to the immobilized CD40L.
-
Detection: After washing, Streptavidin-HRP conjugate is added, followed by a substrate solution (e.g., TMB).
-
Measurement: The reaction is stopped, and the absorbance is read at 450 nm. The IC50 value is calculated from the dose-response curve.
NF-κB Activation Assay
This cell-based assay measures the inhibition of CD40L-induced NF-κB signaling.
-
Cell Culture: HEK-Blue™ CD40 cells, which express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are cultured according to the manufacturer's instructions.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of this compound.
-
Stimulation: Recombinant human CD40L is added to the cells to stimulate the CD40 receptor and activate the NF-κB pathway.
-
SEAP Detection: After incubation, the cell supernatant is collected, and SEAP activity is measured using a detection reagent like QUANTI-Blue™.
-
Analysis: The absorbance is read, and the IC50 for the inhibition of NF-κB activation is determined.
B-Cell Proliferation Assay
This assay assesses the effect of inhibitors on CD40L-induced B-lymphocyte proliferation.
-
B-cell Isolation: Primary B-cells are isolated from peripheral blood mononuclear cells (PBMCs).
-
Inhibitor Incubation: Isolated B-cells are plated and pre-treated with different concentrations of the test inhibitor.
-
Stimulation: Cells are stimulated with soluble recombinant CD40L and co-stimulatory factors like IL-4 to induce proliferation.
-
Proliferation Measurement: After several days of culture, [3H]-thymidine is added to the wells. The incorporation of the radiolabel into the DNA of proliferating cells is measured using a scintillation counter.
-
Data Analysis: The IC50 value for the inhibition of B-cell proliferation is calculated.
Protein Thermal Shift Assay (Differential Scanning Fluorimetry)
This assay is used to confirm direct binding of a small molecule to its target protein by measuring changes in the protein's thermal stability.
-
Reaction Setup: A reaction mix is prepared containing the purified target protein (e.g., CD40L), a fluorescent dye (e.g., SYPRO Orange), and the test compound (this compound) in a suitable buffer.
-
Thermal Denaturation: The reaction is performed in a real-time PCR instrument. The temperature is gradually increased, causing the protein to unfold.
-
Fluorescence Measurement: As the protein denatures, its hydrophobic core becomes exposed, and the fluorescent dye binds, leading to an increase in fluorescence. This is monitored in real-time.
-
Melting Temperature (Tm) Determination: The Tm, the temperature at which 50% of the protein is unfolded, is calculated from the resulting melt curve. An increase in Tm in the presence of the compound indicates stabilizing binding.
Conclusion
This compound demonstrates potent inhibition of the CD40-CD40L interaction in both cell-free and cell-based assays. Protein thermal shift assays indicate that it directly binds to CD40L. While the available data suggests good selectivity for the general class of DRI-C compounds against some members of the TNF superfamily, a more comprehensive selectivity panel would be beneficial for a complete assessment of its specificity. In comparison to biologic-based inhibitors like monoclonal antibodies, this compound offers the advantages of a small molecule, such as potential for oral administration and different pharmacokinetic profiles. The choice between this compound and its alternatives will depend on the specific requirements of the research or therapeutic application, including desired potency, selectivity profile, and modality of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models [frontiersin.org]
- 3. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I study of the anti-CD40 humanized monoclonal antibody lucatumumab (HCD122) in relapsed chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Tegoprubart by Eledon Pharmaceuticals for Kidney Transplant Rejection: Likelihood of Approval [pharmaceutical-technology.com]
- 9. medchemexpress.com [medchemexpress.com]
reproducibility of DRI-C21041 effects across different laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the small molecule inhibitor DRI-C21041, focusing on the available data regarding the reproducibility of its effects. This compound is an inhibitor of the critical CD40-CD40L immune costimulatory pathway, showing promise in preclinical models of islet transplantation and type 1 diabetes. This document summarizes its performance, details the experimental protocols used in key studies, and discusses the current landscape of its independent validation.
Executive Summary
This compound, developed by the Diabetes Research Institute (DRI), has demonstrated significant efficacy in mouse models, prolonging islet allograft survival and preventing the onset of type 1 diabetes. These promising results, primarily from a single institution, highlight its therapeutic potential. However, a critical aspect of preclinical research is the independent verification and reproduction of findings. To date, there is a notable absence of peer-reviewed studies from independent laboratories that have replicated the in vivo efficacy of this compound. While the compound is commercially available, facilitating such studies, the data presented in this guide is based on the foundational research from the developing institution. This guide, therefore, serves as a detailed summary of the primary data and a call for further independent validation to solidify the therapeutic promise of this compound.
Performance Data of this compound and Comparators
The following tables summarize the in vivo performance of this compound in key preclinical models as reported by the Diabetes Research Institute. The primary comparator is DRI-C21095, a structurally related small molecule inhibitor, and a vehicle control.
Table 1: Islet Allograft Survival in STZ-Induced Diabetic Mice (Kidney Capsule Model)
| Treatment Group | Dose (mg/kg, b.i.d.) | Median Survival (Days) | Percent Survival at Day 60 |
| This compound | 12.5 | >60 | ~50% |
| DRI-C21095 | 20 | >60 | ~50% |
| Vehicle Control | N/A | ~15 | 0% |
Data sourced from studies conducted at the Diabetes Research Institute. The treatment was administered for 30 days.
Table 2: Islet Allograft Survival in Mice (Anterior Chamber of the Eye - ACE Model)
| Treatment Group | Dose (mg/kg, b.i.d.) | Graft Rejection by Day 115 |
| This compound | 12.5 | 20% |
| DRI-C21095 | 20 | Not explicitly stated |
| Vehicle Control | N/A | 100% (Median survival ~28 days) |
Data sourced from studies conducted at the Diabetes Research Institute. The treatment was administered for 60 days.
Table 3: Prevention of Type 1 Diabetes in Female NOD Mice
| Treatment Group | Dose (mg/kg, b.i.d.) | Diabetes Incidence by 40 Weeks |
| This compound | 12.5 | 60% |
| DRI-C21095 | 20 | 25% |
| Vehicle Control | N/A | 80% |
Data sourced from studies conducted at the Diabetes Research Institute. Treatment was administered from 5 to 18 weeks of age.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound and the methods used to evaluate its efficacy, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: CD40-CD40L signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for testing this compound in a mouse model of islet transplantation.
Experimental Protocols
The following are generalized protocols based on the methodologies reported in the primary literature for this compound.
Islet Allotransplantation in a Streptozotocin (B1681764) (STZ)-Induced Diabetes Mouse Model
-
Animals: C57BL/6 mice are typically used as recipients and DBA/2 mice as allogeneic islet donors.
-
Induction of Diabetes: Recipient mice are rendered diabetic by a single intraperitoneal injection of streptozotocin (STZ). Diabetes is confirmed by measuring blood glucose levels, with a threshold of >300 mg/dL for at least two consecutive days.
-
Islet Isolation and Transplantation: Pancreatic islets are isolated from donor mice by collagenase digestion. A standard number of islets (e.g., 500 islet equivalents) are then transplanted under the kidney capsule of the diabetic recipient mice.
-
Drug Administration: this compound is dissolved in a vehicle (e.g., 20% HPβCD) and administered, typically via subcutaneous injection, twice daily (b.i.d.). Treatment usually commences the day before or the day of transplantation and continues for a specified period (e.g., 30 days).
-
Monitoring of Graft Function: Blood glucose levels of the recipient mice are monitored regularly. Graft failure is defined as a return to hyperglycemic levels. Islet graft survival can also be assessed through imaging techniques if transplanted into the anterior chamber of the eye.
Prevention of Type 1 Diabetes in Non-Obese Diabetic (NOD) Mice
-
Animals: Female NOD mice, which spontaneously develop autoimmune diabetes, are used.
-
Drug Administration: Treatment with this compound or vehicle begins at a pre-diabetic age (e.g., 5 weeks) and continues for a defined period (e.g., until 18 weeks of age).
-
Monitoring of Diabetes Onset: Mice are monitored for the development of diabetes by regular blood glucose measurements. Diabetes is diagnosed when blood glucose levels exceed a certain threshold (e.g., >250 mg/dL) for two consecutive readings.
-
Data Analysis: The incidence of diabetes in the treatment group is compared to the vehicle-treated control group, often represented by a Kaplan-Meier survival curve.
Discussion on Reproducibility
The reproducibility of preclinical findings is a cornerstone of translational science. For this compound, while the initial results are compelling, the lack of independent replication presents a significant gap. Several factors can influence the reproducibility of studies involving small molecule inhibitors in animal models:
-
Compound Synthesis and Purity: Variations in the synthesis process can lead to differences in the purity and isomeric composition of the compound, potentially affecting its biological activity. The commercial availability of this compound from vendors like MedChemExpress is a positive step towards standardization.
-
Animal Models: The specific substrain of mice, their microbiome, and housing conditions can all impact immune responses and disease progression, thereby influencing the outcome of the experiments.
-
Experimental Procedures: Subtle differences in surgical techniques for islet transplantation, STZ dosage and efficacy, and methods for assessing graft survival can lead to variability in results between laboratories.
Conclusion and Future Directions
This compound is a promising small molecule inhibitor of the CD40-CD40L pathway with demonstrated efficacy in preclinical models of islet transplantation and type 1 diabetes in studies conducted by the Diabetes Research Institute. The data from these initial studies provide a strong rationale for its further development. However, to build a robust case for its clinical translation, independent validation of these findings by other research groups is crucial.
Future studies should aim to:
-
Replicate the key in vivo efficacy studies in different laboratories to confirm the reported effects on islet allograft survival and prevention of diabetes.
-
Investigate the efficacy of this compound in other relevant preclinical models.
-
Conduct head-to-head comparisons with other inhibitors of the CD40-CD40L pathway, including therapeutic antibodies.
Such studies will be instrumental in verifying the reproducibility of this compound's effects and solidifying its potential as a novel therapeutic for autoimmune diseases and transplantation.
Safety Operating Guide
Navigating the Safe Disposal of DRI-C21041: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of novel chemical compounds are paramount to laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of DRI-C21041, a CD40/CD40L interaction inhibitor. In the absence of a specific Safety Data Sheet (SDS), this document outlines procedures based on general best practices for the disposal of research-grade chemical compounds.
Disclaimer: The following procedures are based on general laboratory safety protocols for research chemicals. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. It is imperative to consult the official SDS from the manufacturer and your institution's Environmental Health and Safety (EHS) department for specific handling and disposal instructions.
Quantitative Data Summary
Due to the absence of a specific SDS for this compound, a complete quantitative data profile is not available. The following table presents known information and illustrates the types of data that would be found in a comprehensive SDS.
| Property | Value | Source/Notes |
| Chemical Name | This compound | Manufacturer/Supplier Information |
| Molecular Formula | Not available in search results. | This information is crucial for chemical compatibility assessment and would be found in the SDS. |
| Molecular Weight | Not available in search results. | This information is crucial for various laboratory calculations and would be found in the SDS. |
| Physical State | Likely a solid powder at room temperature. | Based on common characteristics of similar research compounds. |
| Solubility | Soluble in organic solvents such as DMSO. | General information for similar compounds. The specific solubility profile is critical for determining appropriate disposal methods and would be detailed in the SDS. |
| Toxicological Data (e.g., LD50) | Not available. | The absence of this data necessitates treating the compound as potentially hazardous. Assume a conservative approach to handling and disposal. |
| Ecotoxicity Data | Not available. | Lack of data requires preventing any release into the environment. All waste must be collected and disposed of as hazardous chemical waste. |
Experimental Protocols: Proper Disposal Procedures
The following step-by-step guide outlines the recommended disposal procedure for this compound, adhering to general principles of laboratory chemical waste management.
I. Personal Protective Equipment (PPE) and Safety Precautions:
-
Attire: Always wear a standard laboratory coat, long pants, and closed-toe shoes.
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) when handling this compound in solid form or in solution.
-
Eye Protection: Use safety glasses or goggles to protect against accidental splashes or dust.
-
Respiratory Protection: If handling the solid compound outside of a fume hood and there is a risk of generating dust, a properly fitted respirator may be necessary. Consult your institution's EHS for guidance.
-
Work Area: Conduct all handling and preparation for disposal of this compound within a certified chemical fume hood to minimize inhalation exposure.
II. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any unused or expired solid this compound in a designated, properly labeled hazardous waste container.
-
Contaminated materials such as weighing paper, spatulas, and disposable labware should also be placed in this container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
-
Liquid Waste (Solutions):
-
If this compound is in a solvent (e.g., DMSO), collect the waste solution in a designated, labeled hazardous waste container for organic solvent waste.
-
Do not mix with aqueous or other incompatible waste streams.
-
Ensure the waste container is properly vented if necessary and stored in a secondary containment bin.
-
-
Contaminated Sharps:
-
Any sharps (e.g., needles, pipette tips) contaminated with this compound must be disposed of in a designated, puncture-proof sharps container for chemically contaminated sharps.
-
III. Labeling and Storage of Waste:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), the solvent if applicable, and the approximate concentration or quantity. Include the date the waste was first added to the container.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory. Ensure containers are kept closed except when adding waste. Store in a cool, dry, and well-ventilated area away from incompatible materials.
IV. Final Disposal:
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
-
Documentation: Complete any required waste disposal forms or manifests as per your institution's and local regulations.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these general guidelines and prioritizing consultation with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
